Z-Phe-His-Leu
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O6/c1-19(2)13-25(28(37)38)33-27(36)24(15-22-16-30-18-31-22)32-26(35)23(14-20-9-5-3-6-10-20)34-29(39)40-17-21-11-7-4-8-12-21/h3-12,16,18-19,23-25H,13-15,17H2,1-2H3,(H,30,31)(H,32,35)(H,33,36)(H,34,39)(H,37,38)/t23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMYCHBQXOKSLT-SDHOMARFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Z-Phe-His-Leu: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-His-Leu, a synthetic N-benzyloxycarbonyl-protected tripeptide, serves as a valuable tool in the study of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE). This document outlines the quantitative parameters of this inhibition, details relevant experimental methodologies, and provides visual representations of the involved biochemical pathways and experimental workflows.
Core Mechanism of Action: Competitive Inhibition of Angiotensin-Converting Enzyme (ACE)
The primary mechanism of action of this compound is the competitive inhibition of Angiotensin-Converting Enzyme (ACE), a central enzyme in the Renin-Angiotensin System.[1][2] ACE is a zinc-dependent dipeptidyl carboxypeptidase that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] ACE also inactivates the vasodilator bradykinin.[1]
This compound, by mimicking the structure of the natural substrate of ACE, angiotensin I, at its C-terminal end (Phe-His-Leu), binds to the active site of the enzyme.[1] This binding is reversible and prevents the enzyme from binding to and hydrolyzing its natural substrates. The benzyloxycarbonyl (Z) group at the N-terminus of the peptide enhances its stability and interaction with the enzyme. The competitive nature of this inhibition means that an increase in the concentration of the natural substrate can overcome the inhibitory effect of this compound.
Quantitative Data for ACE Inhibition
While specific kinetic data for this compound is limited in publicly available literature, a structurally similar tetrapeptide, Z-Pro-ΔPhe-His-Leu, has been reported to inhibit angiotensin-converting enzyme with the following potency:
| Compound | IC50 Value |
| Z-Pro-ΔPhe-His-Leu | 1 x 10⁻⁴ M[3] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The lower the IC50 value, the greater the potency of the inhibitor. The delta-phenylalanine (ΔPhe) residue in the cited compound may influence its binding affinity compared to the standard phenylalanine in this compound.
Signaling Pathway
The inhibitory action of this compound directly impacts the Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade. By blocking ACE, this compound prevents the formation of angiotensin II, a key effector molecule in this pathway.
Caption: Inhibition of ACE by this compound in the RAAS pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound.
In Vitro Angiotensin-Converting Enzyme (ACE) Activity Assay
This protocol describes a general method to determine the inhibitory effect of a compound on ACE activity using the synthetic substrate Hippuryl-His-Leu (HHL), which is structurally similar to this compound.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-His-Leu (HHL)
-
This compound (or other test inhibitor)
-
Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in borate buffer.
-
Prepare a stock solution of HHL in borate buffer.
-
Prepare various concentrations of this compound in borate buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 50 µL of the this compound solution (or buffer for control).
-
Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the HHL solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1N HCl.
-
Add 1.5 mL of ethyl acetate to each tube to extract the hippuric acid produced.
-
Vortex vigorously for 15 seconds.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
-
Quantification:
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate at 95°C for 10 minutes.
-
Dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Calculation of Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 where A_control is the absorbance of the control reaction and A_inhibitor is the absorbance in the presence of this compound.
-
Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is determined by performing the ACE activity assay with a range of this compound concentrations.
Procedure:
-
Follow the ACE activity assay protocol described above.
-
Use a series of dilutions of this compound (e.g., from 1 nM to 1 mM).
-
Plot the percentage of ACE inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is the concentration of this compound that corresponds to 50% inhibition on the dose-response curve.
Kinetic Analysis of ACE Inhibition (Lineweaver-Burk Plot)
This experiment determines the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Procedure:
-
Perform the ACE activity assay with several fixed concentrations of this compound.
-
For each inhibitor concentration, vary the concentration of the substrate (HHL).
-
Measure the initial reaction velocity (v) for each substrate and inhibitor concentration.
-
Plot the data on a Lineweaver-Burk plot (1/v versus 1/[S]), where [S] is the substrate concentration.
-
The pattern of the lines on the plot will indicate the mode of inhibition:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for characterizing an ACE inhibitor.
Caption: General workflow for ACE inhibitor characterization.
Conclusion
This compound acts as a competitive inhibitor of Angiotensin-Converting Enzyme, a key regulator of the Renin-Angiotensin System. Its ability to block the production of angiotensin II underscores its utility as a research tool for investigating cardiovascular physiology and developing novel antihypertensive therapeutics. The experimental protocols detailed in this guide provide a framework for the robust in vitro characterization of this compound and other potential ACE inhibitors. Further studies are warranted to determine the precise kinetic constants (Ki) of this compound and to evaluate its efficacy and safety in in vivo models.
References
- 1. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 3. The synthesis of N-benzyloxycarbonl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine: a converting-enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Z-Phe-His-Leu in Angiotensin-Converting Enzyme (ACE) Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of the tripeptide Z-Phe-His-Leu (N-benzyloxycarbonyl-L-phenylalanyl-L-histidyl-L-leucine) in the context of Angiotensin-Converting Enzyme (ACE) activity. This compound, a protected tripeptide, serves as a valuable tool in the study of ACE, acting as both a substrate and a foundational structure for the development of more potent inhibitors. Its structural similarity to the C-terminal end of Angiotensin I makes it a relevant molecule for investigating the enzyme's active site and mechanism of action.
Core Concepts: this compound and ACE Interaction
Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent metalloprotease in the Renin-Angiotensin System (RAS), a critical pathway for blood pressure regulation. ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II by cleaving the C-terminal dipeptide, His-Leu. This compound mimics this C-terminal portion of Angiotensin I, allowing it to interact with the active site of ACE.
While not a potent inhibitor itself, this compound has been instrumental in the design of more effective ACE inhibitors. The benzyloxycarbonyl (Z) group provides a bulky, hydrophobic moiety that can interact with the S1' subsite of the ACE active site. The phenylalanine, histidine, and leucine residues occupy the S1, S1', and S2' pockets, respectively, providing a framework for structure-activity relationship (SAR) studies. Research into modifications of this tripeptide structure has led to the development of clinically significant ACE inhibitors.
Data Presentation: Inhibitory Activity
Quantitative data on the direct inhibitory effect of this compound on ACE is limited in readily available literature, reflecting its primary use as a substrate or a template for inhibitor design. However, a study on a closely related tetrapeptide provides insight into its modest inhibitory potential.
| Compound | Structure | IC50 (M) | Notes |
| Z-Pro-ΔPhe-His-Leu | N-benzyloxycarbonyl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine | 1 x 10-4[1] | A tetrapeptide analog of this compound. The dehydrophenylalanine residue introduces conformational constraints. |
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Signaling Pathway
The following diagram illustrates the Renin-Angiotensin System (RAS) and the central role of ACE, which is the target of inhibition by molecules structurally related to this compound.
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the ACE inhibitory activity of compounds like this compound.
Spectrophotometric Assay for ACE Inhibition
This method is based on the quantification of hippuric acid (HA), the product of ACE-catalyzed hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Ethyl acetate
-
Deionized water
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., buffer or DMSO)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in deionized water.
-
Prepare a stock solution of HHL in borate buffer.
-
Prepare a series of dilutions of the test compound in borate buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 20 µL of the test compound solution (or buffer for the control).
-
Add 20 µL of the ACE solution and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 200 µL of the HHL solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to each tube and vortex for 30 seconds to extract the hippuric acid.
-
Centrifuge the tubes at 3000 x g for 10 minutes to separate the layers.
-
-
Quantification:
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculation of Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
HPLC-Based Assay for ACE Inhibition
This method offers higher specificity and sensitivity for the quantification of hippuric acid.
Materials:
-
Same as the spectrophotometric assay.
-
HPLC system with a C18 column and UV detector.
-
Mobile phase: A suitable mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).
Procedure:
-
Enzyme Reaction and Termination:
-
Follow steps 1 and 2 of the spectrophotometric assay.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Sample Preparation for HPLC:
-
Filter the reaction mixture through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the filtered sample onto the HPLC system.
-
Elute the hippuric acid and HHL using an isocratic or gradient mobile phase.
-
Monitor the elution at 228 nm.
-
-
Quantification and Calculation:
-
Quantify the amount of hippuric acid produced by integrating the peak area.
-
Calculate the percentage of ACE inhibition as described in the spectrophotometric method, using the peak area of hippuric acid.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow
The following diagram outlines a typical workflow for the screening and characterization of ACE inhibitors.
Caption: General workflow for ACE inhibitor screening.
References
Z-Phe-His-Leu: A Technical Guide to its Chemical Structure, Properties, and Role as an Angiotensin-Converting Enzyme Substrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tripeptide Z-Phe-His-Leu, focusing on its chemical structure, physicochemical properties, and its established role as a substrate for Angiotensin-Converting Enzyme (ACE). This document is intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the Renin-Angiotensin System (RAS) and the characterization of ACE activity.
Core Chemical and Physical Properties
This compound is a synthetic tripeptide composed of L-phenylalanine, L-histidine, and L-leucine, with the N-terminus protected by a benzyloxycarbonyl (Z) group. This protecting group is crucial for its use in peptide synthesis and specific enzymatic assays.
Chemical Structure
The chemical structure of this compound is depicted below. The molecule consists of three amino acid residues linked by peptide bonds, with the N-terminal amine of phenylalanine protected by the benzyloxycarbonyl group.
Inferred IUPAC Name: (S)-2-((S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropanamido)-3-(1H-imidazol-5-yl)propanamido)-4-methylpentanoic acid
Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₅N₅O₆ | --INVALID-LINK-- |
| Molecular Weight | 549.63 g/mol | --INVALID-LINK-- |
| CAS Number | 28458-19-7 | --INVALID-LINK-- |
| Appearance | White to off-white powder | Generic Material Property |
| Storage Conditions | -20°C | Generic Laboratory Guideline |
Biological Activity: A Substrate for Angiotensin-Converting Enzyme
While many peptides are investigated as ACE inhibitors for the management of hypertension, this compound is primarily characterized in the scientific literature as a highly efficient substrate for ACE. This distinction is critical for its application in research. An effective substrate is rapidly hydrolyzed by the enzyme, which is contrary to the action of an inhibitor that blocks the enzyme's active site.
Published research indicates that this compound is hydrolyzed by human ACE approximately 10 times faster than Angiotensin I, the natural substrate of the enzyme. This property makes it a valuable tool for the quantitative determination of ACE activity. Due to its nature as a substrate, quantitative data on its inhibitory potential (e.g., IC₅₀ or Kᵢ values) are not typically reported, as its primary interaction with ACE leads to its cleavage rather than inhibition of the enzyme's function.
Role in the Renin-Angiotensin Signaling Pathway
This compound serves as a tool to study the activity of ACE, a key enzyme in the Renin-Angiotensin System (RAS). The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The diagram below illustrates the classical RAS pathway, highlighting the central role of ACE.
Experimental Protocols
The primary application of this compound is in assays designed to measure the catalytic activity of ACE. Below is a detailed, generalized protocol for such an assay.
ACE Activity Assay using a Spectrophotometric Method
This protocol is based on the general principles of ACE activity assays that measure the product of substrate hydrolysis.
Objective: To determine the rate of this compound hydrolysis by ACE.
Materials:
-
Purified Angiotensin-Converting Enzyme (from rabbit lung or other sources)
-
This compound (substrate)
-
Assay Buffer: 50 mM HEPES buffer containing 300 mM NaCl, pH 8.3
-
Stopping Reagent: 1 M HCl
-
Detection Reagent: o-phthaldialdehyde (OPA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a solution of ACE in the assay buffer to the desired concentration.
-
Prepare the OPA reagent according to the manufacturer's instructions.
-
-
Assay Workflow:
Caption: Workflow for an ACE activity assay. -
Data Analysis:
-
The rate of product formation (hydrolyzed Leu) is proportional to the change in absorbance.
-
ACE activity can be calculated based on a standard curve of L-leucine.
-
When testing potential inhibitors, the percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the activity of the control (buffer only).
-
Synthesis of this compound
The synthesis of this compound is typically achieved through solution-phase peptide synthesis. A generalized workflow is presented below. This process involves the sequential coupling of the amino acids, with appropriate protection and deprotection steps.
Note: This represents a plausible synthetic route. Specific reagents, reaction conditions, and purification methods would need to be optimized. The use of protecting groups such as Boc (tert-butyloxycarbonyl) and Trt (trityl) is essential to prevent side reactions.
Conclusion
This compound is a valuable synthetic peptide for researchers studying the Renin-Angiotensin System. Its primary utility lies in its role as a highly efficient substrate for Angiotensin-Converting Enzyme, enabling precise measurement of the enzyme's catalytic activity. Understanding its chemical properties and its function as a substrate, rather than an inhibitor, is crucial for its appropriate application in experimental settings. The protocols and pathways described in this guide provide a foundational understanding for the use of this compound in biochemical and pharmacological research.
Z-Phe-His-Leu: A Technical Guide for Peptide Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The protected tripeptide, N-α-Benzyloxycarbonyl-L-phenylalanyl-L-histidyl-L-leucine (Z-Phe-His-Leu), is a significant building block in the field of peptide chemistry. Its structure is intrinsically linked to the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS), making it a molecule of substantial interest in the development of antihypertensive therapeutics. This guide provides a comprehensive technical overview of its chemical properties, a detailed methodology for its synthesis, its role in biochemical assays, and its context within relevant physiological pathways.
Chemical and Physical Properties
This compound is a synthetic peptide derivative whose properties are foundational to its application in synthesis and biological assays. The benzyloxycarbonyl (Z) group provides crucial N-terminal protection, allowing for controlled, stepwise peptide elongation.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₅N₅O₆ | --INVALID-LINK--[1] |
| Molecular Weight | 549.63 g/mol | --INVALID-LINK--[1] |
| CAS Number | 28458-19-7 | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | General knowledge from peptide synthesis |
| Purity | Typically ≥98% (HPLC) | --INVALID-LINK--[1] |
| Storage Conditions | -20°C to 0°C, protect from light | --INVALID-LINK--[1] |
Solution-Phase Synthesis of this compound
The synthesis of this compound is typically achieved through a stepwise solution-phase methodology. This approach allows for the purification of intermediates at each stage, ensuring a high-purity final product. The following protocol is a representative synthesis strategy.
Synthesis Workflow
The overall workflow involves the sequential coupling of the constituent amino acids, starting from the C-terminus (Leucine). Key steps include the protection of functional groups, peptide bond formation (coupling), and deprotection of the temporary protecting groups.
Caption: Stepwise solution-phase synthesis of this compound.
Experimental Protocol: Solution-Phase Synthesis
This protocol outlines the synthesis via a (1+2) fragment condensation approach.
Step 1: Synthesis of Z-Phe-His(Trt)-OMe (Dipeptide)
-
Materials : Z-Phe-OH, H-His(Trt)-OMe·HCl (L-Histidine methyl ester, N-imidazole-trityl protected, hydrochloride salt), Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine (TEA), Anhydrous Dichloromethane (DCM).
-
Procedure : a. Dissolve Z-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath. b. In a separate flask, suspend H-His(Trt)-OMe·HCl (1.0 eq) in anhydrous DCM and neutralize with TEA (1.0 eq) at 0°C. c. Add the neutralized histidine solution to the Z-Phe-OH solution. d. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture. e. Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight. f. Monitor the reaction by Thin-Layer Chromatography (TLC). g. Once complete, filter off the dicyclohexylurea (DCU) byproduct. h. Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃, and brine. i. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by silica gel column chromatography.
Step 2: Saponification to Z-Phe-His(Trt)-OH
-
Materials : Z-Phe-His(Trt)-OMe, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water.
-
Procedure : a. Dissolve the protected dipeptide ester (1.0 eq) in a mixture of THF and water. b. Add LiOH (1.5 eq) and stir the mixture at room temperature. c. Monitor the reaction by TLC until the starting material is consumed. d. Acidify the reaction mixture with 1N HCl to pH ~3. e. Extract the product with ethyl acetate. f. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the carboxylic acid.
Step 3: Synthesis of Z-Phe-His(Trt)-Leu-OMe (Tripeptide)
-
Materials : Z-Phe-His(Trt)-OH, H-Leu-OMe·HCl (L-Leucine methyl ester hydrochloride), DCC, HOBt, TEA, Anhydrous DCM.
-
Procedure : Follow the coupling procedure described in Step 1 , using Z-Phe-His(Trt)-OH and H-Leu-OMe·HCl as the starting materials.
Step 4: Final Deprotection to this compound-OH
-
Saponification : a. Saponify the tripeptide methyl ester Z-Phe-His(Trt)-Leu-OMe using the procedure in Step 2 to yield Z-Phe-His(Trt)-Leu-OH.
-
Side-Chain Deprotection (Detritylation) : a. The Trityl group is acid-labile. Dissolve the peptide in a cleavage cocktail such as 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). b. Stir for 1-2 hours at room temperature. c. Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the pellet. d. Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Expected Yields and Purity
Quantitative data for solution-phase synthesis can vary. However, based on reported efficiencies for similar syntheses, the following are expected outcomes.
| Synthesis Step | Product | Typical Yield (%) | Typical Purity (%) (Post-Purification) |
| Step 1: Dipeptide Coupling | Z-Phe-His(Trt)-OMe | 80-90 | >95 |
| Step 2: Dipeptide Saponification | Z-Phe-His(Trt)-OH | >90 | >98 |
| Step 3: Tripeptide Coupling | Z-Phe-His(Trt)-Leu-OMe | 75-85 | >95 |
| Step 4: Final Saponification & Deprotection | This compound-OH | >85 | >98 (HPLC) |
Biochemical Significance and Application
The Phe-His-Leu sequence is a known competitive inhibitor of Angiotensin-Converting Enzyme (ACE). ACE is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. By cleaving Angiotensin I to the potent vasoconstrictor Angiotensin II, ACE increases blood pressure. Inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure.
Renin-Angiotensin-Aldosterone System (RAAS) Pathway
Caption: Inhibition of ACE by this compound within the RAAS pathway.
ACE Inhibition Data
While the Phe-His-Leu sequence is recognized as an ACE inhibitory motif, specific IC₅₀ values for the N-terminally Z-protected tripeptide are not prominently available in peer-reviewed literature. However, data from closely related, unmodified peptides demonstrate the potency of this sequence.
| Peptide | IC₅₀ Value (μM) | Source Organism / Type |
| Phe-His-Leu | 23.1 | Tuna Cooking Juice |
| Ala-His-Leu-Leu | 31.8 | Loach Hydrolysate |
| Val-Phe-His-Leu | 12.3 | Salmon Muscle |
| Captopril | 0.0018 - 0.015 | Synthetic Drug (Control) |
Note: IC₅₀ values can vary based on assay conditions and the substrate used (e.g., HHL vs. FAPGG). The values presented are for comparative context.
Experimental Protocol: In Vitro ACE Inhibition Assay
This compound can be used as a reference compound or test inhibitor in ACE activity assays. A common method is the spectrophotometric assay using Hippuryl-His-Leu (HHL) as a substrate.
Assay Workflow
Caption: Workflow for a typical in vitro ACE inhibition assay.
Detailed Protocol
-
Reagent Preparation :
-
ACE Buffer : 100 mM Borate buffer with 300 mM NaCl, pH 8.3.
-
Substrate (HHL) Solution : Dissolve N-Hippuryl-His-Leu hydrate salt in ACE buffer to a final concentration of 5 mM.
-
ACE Solution : Dilute rabbit lung ACE in ACE buffer to a final concentration of 100 mU/mL.
-
Inhibitor (this compound) Stock : Prepare a stock solution in a suitable solvent (e.g., DMSO or buffer) and create serial dilutions.
-
Stopping Reagent : 1 M Hydrochloric Acid (HCl).
-
-
Assay Procedure [2]: a. To a microcentrifuge tube, add 20 µL of ACE solution and 40 µL of the inhibitor solution (or buffer for control). b. Pre-incubate the mixture at 37°C for 5 minutes. c. Start the reaction by adding 100 µL of the HHL substrate solution. d. Incubate at 37°C for 30-60 minutes. e. Stop the reaction by adding 250 µL of 1 M HCl. f. Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate and vortexing vigorously. g. Centrifuge at 3000 x g for 10 minutes to separate the phases. h. Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube. i. Evaporate the ethyl acetate to dryness (e.g., using a vacuum concentrator or nitrogen stream). j. Re-dissolve the dried hippuric acid in 1.0 mL of deionized water. k. Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
-
Calculation of Inhibition :
-
The percent inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_inhibitor is the absorbance with the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the synthesis and application of this compound, a key building block for developing novel peptide-based therapeutics targeting the Renin-Angiotensin-Aldosterone System.
References
The Biological Significance of Z-Phe-His-Leu: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the tools of the trade is paramount. The synthetic peptide Z-Phe-His-Leu stands out as a critical substrate for the in-depth study of the angiotensin-converting enzyme (ACE), a key player in cardiovascular health and disease. This technical guide delves into the core biological significance of this compound, providing detailed experimental protocols and quantitative data to facilitate its effective use in the laboratory.
Introduction: The Role of this compound in Unraveling ACE Biology
This compound, a synthetic tripeptide with a benzyloxycarbonyl (Z) protecting group on its N-terminus, serves as a highly efficient and convenient substrate for angiotensin-converting enzyme (ACE). ACE is a central component of the renin-angiotensin system (RAS), a hormonal cascade that regulates blood pressure and fluid balance. By acting as a specific target for ACE, this compound allows for the precise measurement of this enzyme's activity, which is crucial for understanding its physiological and pathological roles. Its use is particularly prominent in the screening and characterization of ACE inhibitors, a major class of drugs for the treatment of hypertension and heart failure.
Biological Significance and Applications
The primary biological significance of this compound lies in its role as a tool to probe the function of angiotensin-converting enzyme.
The Renin-Angiotensin System and ACE Action
The renin-angiotensin system is a critical regulator of blood pressure. In this pathway, ACE performs a crucial function by converting the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. This conversion is achieved by the cleavage of the C-terminal dipeptide, His-Leu, from angiotensin I. Angiotensin II then exerts its effects by binding to its receptors, leading to vasoconstriction and an increase in blood pressure.
This compound as a Substrate for ACE
This compound mimics the C-terminal end of the natural ACE substrate, angiotensin I. ACE recognizes and cleaves the peptide bond between the histidine (His) and leucine (Leu) residues of this compound, releasing the dipeptide His-Leu. The rate of this cleavage reaction is directly proportional to the activity of the ACE enzyme present.
One of the significant advantages of using this compound is its high rate of hydrolysis by ACE. Studies have shown that this compound is hydrolyzed by human ACE approximately 10 times faster than the natural substrate, angiotensin I.[1] This enhanced reactivity makes it a highly sensitive substrate for detecting ACE activity in various biological samples.[1][2]
Applications in Research and Drug Discovery
The properties of this compound make it an invaluable tool in several areas of research:
-
Enzyme Kinetics and Characterization: It is used to study the fundamental kinetic properties of ACE, including its Michaelis-Menten parameters.
-
Screening for ACE Inhibitors: this compound is widely employed in high-throughput screening assays to identify and characterize potential ACE inhibitors.[2] These inhibitors are of great interest as potential therapeutic agents for hypertension and other cardiovascular diseases.
-
Clinical Diagnostics: Assays using this compound can be used to measure ACE levels in clinical samples, which can be indicative of certain disease states.
Quantitative Data: Enzyme Kinetics
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Reference |
| hippuryl-L-histidyl-L-leucine | Porcine Lung ACE | 0.0308 | 1.3 | 8.3 | Note: Data for a closely related substrate. |
It is important to note that these values may vary depending on the specific assay conditions, such as buffer composition and temperature.
Experimental Protocols: Fluorometric Assay for ACE Activity
This section provides a detailed methodology for a fluorometric assay to determine ACE activity using this compound as the substrate. This method is based on the quantification of the released His-Leu dipeptide using o-phthaldialdehyde (OPA), which forms a fluorescent adduct with the primary amine of histidine.[2]
Reagents and Equipment
-
Reagents:
-
This compound (Substrate)
-
Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)
-
Phosphate Buffered Saline (PBS), pH 8.3
-
o-Phthaldialdehyde (OPA)
-
2-Mercaptoethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Bovine Serum Albumin (BSA)
-
-
Equipment:
-
96-well microplates (black, clear bottom recommended)
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 500 nm)
-
Incubator (37°C)
-
Pipettes and tips
-
Vortex mixer
-
Solution Preparation
-
ACE Substrate Solution (2 mM this compound): Dissolve the appropriate amount of this compound in PBS (pH 8.3) to a final concentration of 2 mM.[2]
-
Sample Buffer: PBS containing 0.1 mg/ml BSA.
-
OPA Reagent: Prepare fresh. Dissolve OPA in a suitable solvent like methanol, and just before use, mix with a solution of 2-mercaptoethanol in a borate buffer (pH 9.5).
-
Stopping Solution: 3 M NaOH.
Assay Procedure
-
Sample Preparation: Dilute biological samples (e.g., serum, plasma) 1:5 in Sample Buffer.[2]
-
Reaction Setup: In a 96-well microplate, add 20 µL of the diluted sample or ACE standard to each well.
-
Initiate Reaction: Add 100 µL of the 2 mM this compound substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for an appropriate time (e.g., 60 minutes).[2] The optimal incubation time may need to be determined empirically based on the sample's ACE activity.
-
Stop Reaction: Terminate the enzymatic reaction by adding 10 µL of 3 M NaOH to each well.
-
Fluorescent Derivatization: Add 200 µL of the freshly prepared OPA reagent to each well. Incubate at room temperature for 10 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence in a microplate reader with excitation at 365 nm and emission at 500 nm.[2]
Data Analysis
-
Standard Curve: Prepare a standard curve using known concentrations of His-Leu.
-
Calculate ACE Activity: Determine the concentration of His-Leu produced in each sample well by interpolating from the standard curve. ACE activity is then calculated based on the amount of product formed per unit of time and expressed in units such as mU/mL (where 1 U is the amount of enzyme that hydrolyzes 1 µmol of substrate per minute).
Mandatory Visualizations
The following diagrams illustrate the key biological pathway and experimental workflow described in this guide.
Caption: The Renin-Angiotensin System and the action of ACE.
Caption: Experimental workflow for the fluorometric ACE activity assay.
Conclusion
This compound is a cornerstone synthetic substrate for the study of angiotensin-converting enzyme. Its rapid hydrolysis by ACE and the availability of sensitive detection methods for its cleavage products make it an ideal tool for researchers in academia and the pharmaceutical industry. A thorough understanding of its biological context within the renin-angiotensin system and the practical application of robust experimental protocols are essential for leveraging this peptide to its full potential in cardiovascular research and the development of novel therapeutics.
References
Z-Phe-His-Leu in Drug Discovery and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-His-Leu is a synthetic tripeptide that holds significance in the field of drug discovery, primarily as a substrate for Angiotensin-Converting Enzyme (ACE). The "Z" designation refers to a benzyloxycarbonyl group attached to the N-terminus of the phenylalanine residue, a common protecting group in peptide synthesis. This guide provides an in-depth overview of this compound, its role in the renin-angiotensin system, relevant experimental protocols, and its application in the development of therapeutic agents.
Core Concepts
This compound serves as a valuable tool for studying the activity of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[1] ACE is a zinc-dependent metalloproteinase that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II by cleaving the C-terminal dipeptide His-Leu.[2] ACE is a primary target for the treatment of hypertension and other cardiovascular disorders.[3][4]
While this compound itself is not a potent ACE inhibitor, its structure, particularly the Phe-His-Leu sequence, mimics the C-terminus of angiotensin I, making it an effective substrate for the enzyme.[1][5] This property allows it to be used in various in vitro assays to screen for and characterize potential ACE inhibitors.[6][7][] The hydrolysis of this compound by ACE releases the dipeptide His-Leu.
Quantitative Data
While specific kinetic parameters for the hydrolysis of this compound by ACE are not extensively reported in the literature, data for the structurally similar and commonly used ACE substrate, Hippuryl-His-Leu (HHL), provides a valuable reference. The study of ACE kinetics with HHL reveals substrate inhibition, and the kinetic parameters have been determined.[9]
Table 1: Kinetic Parameters for Hippuryl-His-Leu Hydrolysis by ACE [9]
| Parameter | Value (at 37°C, pH 7.0) |
| Km (Michaelis constant) | 0.21 mM |
| K* (Substrate inhibition constant) | 0.65 mM |
| kcat (Catalytic constant) | 5 x 103 s-1 |
| Specific Activity (in HEPES buffer) | 33.7 units/mg |
Note: These values are for the substrate Hippuryl-His-Leu and are provided as a proxy for understanding the enzymatic interaction with similar substrates like this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies.[10][11][12][13][14][15][16][17] Below is a generalized protocol for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Materials:
-
Fmoc-Leu-Wang resin
-
Fmoc-His(Trt)-OH
-
Z-Phe-OH
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM, Diethyl ether)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the leucine residue by treating the resin with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling of Fmoc-His(Trt)-OH:
-
Activate Fmoc-His(Trt)-OH with a coupling reagent and a base in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
-
Washing: Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added histidine residue.
-
Washing: Wash the resin.
-
Coupling of Z-Phe-OH:
-
Activate Z-Phe-OH with a coupling reagent and a base in DMF.
-
Add the activated Z-Phe-OH to the resin and allow the coupling to complete.
-
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.
ACE Inhibition Assay using a Chromogenic Substrate
This protocol describes a common method to screen for ACE inhibitors using a chromogenic substrate like Hippuryl-His-Leu (HHL), where the product, hippuric acid, is quantified.[18][19] this compound can be used as a substrate in similar assay formats.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-His-Leu (HHL) or this compound
-
Buffer: Borate buffer (e.g., 80 mM, pH 8.2)[20]
-
Test compounds (potential ACE inhibitors)
-
Captopril (positive control)
-
Pyridine
-
Benzene sulfonyl chloride
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in a suitable buffer.
-
Prepare a stock solution of the substrate (HHL or this compound) in the assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control (captopril).
-
-
Assay Protocol:
-
In a 96-well microplate, add the assay buffer, ACE solution, and the test compound or control.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., HCl).
-
-
Detection:
-
Add pyridine and benzene sulfonyl chloride to each well. A yellow color will develop in the presence of hippuric acid (the product of HHL cleavage).
-
Measure the absorbance at 410 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Renin-Angiotensin System (RAS) Signaling Pathway
This compound acts as a substrate for ACE within the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance.
Caption: The Renin-Angiotensin System and the role of ACE in converting Angiotensin I and hydrolyzing this compound.
Experimental Workflow for ACE Inhibitor Screening
The following diagram illustrates a typical workflow for screening potential ACE inhibitors using a substrate like this compound.
References
- 1. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of Angiotensin Peptides by Human Angiotensin I–Converting Enzyme and the Resensitization of B2 Kinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin converting enzyme: substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment and optimization of kinetic methods for angiotensin-converting enzyme in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Kinetics of Z-Phe-His-Leu Hydrolysis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the kinetics of Z-Phe-His-Leu hydrolysis, a reaction of significant interest in the study of peptidases, particularly Angiotensin-Converting Enzyme (ACE). This compound, a synthetic tripeptide, serves as a valuable substrate for characterizing the activity of ACE, a key enzyme in the renin-angiotensin system (RAS) and a major therapeutic target for hypertension and other cardiovascular diseases. Understanding the kinetics of its hydrolysis is crucial for screening potential ACE inhibitors and for elucidating the enzyme's mechanism of action.
Core Concepts in this compound Hydrolysis
This compound is a synthetic substrate analogue of Angiotensin I. The enzyme primarily responsible for the hydrolysis of this compound is Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1). ACE is a zinc-dependent dipeptidyl carboxypeptidase that cleaves dipeptides from the C-terminus of various oligopeptides. In the case of this compound, ACE catalyzes the hydrolysis of the peptide bond between Histidine and Leucine, releasing the dipeptide His-Leu and the protected phenylalanine derivative, Z-Phe.
Quantitative Kinetic Data for ACE Substrates
The following table summarizes the kinetic parameters for the hydrolysis of various synthetic substrates by Angiotensin-Converting Enzyme. This data is essential for comparing substrate specificity and for designing kinetic experiments.
| Substrate | Km (mM) | kcat (s-1) | Vmax | Enzyme Source | Reference |
| Hip-His-Leu | 1.16 ± 0.12 | - | - | Rabbit Lung ACE | [1] |
| Furanacryloyl-Phe-Gly-Gly | 0.3 | 317 | - | - | [2] |
| Benzoyl-Phe-Ala-Pro | 0.013 | - | 50 nmol/sec/lung | Isolated Perfused Rabbit Lung | [3] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols for Measuring this compound Hydrolysis
The hydrolysis of this compound by ACE can be monitored using several experimental approaches. The two most common methods are continuous spectrophotometric assays and High-Performance Liquid Chromatography (HPLC)-based assays.
Continuous Spectrophotometric Assay
This method relies on a change in absorbance upon hydrolysis of a chromogenic substrate. While this compound itself is not chromogenic, a coupled-enzyme assay or a modified substrate can be used. A more direct approach involves substrates like Furanacryloyl-Phe-Gly-Gly (FAPGG), where cleavage of the terminal dipeptide leads to a change in absorbance. The principles of this assay can be adapted for this compound by monitoring the appearance of a product that can be derivatized to produce a colored compound.
Materials:
-
Purified Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung).
-
This compound substrate.
-
Assay Buffer: 50 mM HEPES or Tris-HCl buffer, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2.
-
Spectrophotometer capable of measuring absorbance in the UV range.
-
Quartz cuvettes.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer. The concentration should be varied to determine kinetic parameters (e.g., 0.1 to 5 times the expected Km).
-
Prepare a working solution of ACE in the assay buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate for a sufficient duration.
-
-
Assay Execution:
-
Pre-incubate the assay buffer and this compound substrate solution at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the ACE working solution to the substrate solution in the cuvette.
-
Immediately start monitoring the change in absorbance at a predetermined wavelength (e.g., 228 nm for the appearance of the new carboxyl group, though this may have low sensitivity and high background).
-
Record the absorbance at regular intervals for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
Plot V0 against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
HPLC-Based Assay
This method offers high sensitivity and specificity by directly measuring the decrease in the substrate (this compound) concentration or the increase in the product (Z-Phe and/or His-Leu) concentrations over time.
Materials:
-
Purified Angiotensin-Converting Enzyme (ACE).
-
This compound substrate.
-
Assay Buffer: 50 mM HEPES or Tris-HCl buffer, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2.
-
Quenching solution: e.g., 1 M HCl or trifluoroacetic acid (TFA).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV detector.
-
Mobile phase: A gradient of acetonitrile in water with 0.1% TFA is typically used.
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures containing the assay buffer, a fixed concentration of ACE, and varying concentrations of this compound.
-
Incubate the reaction mixtures at 37°C.
-
-
Time-Course Sampling:
-
At specific time points, withdraw aliquots from each reaction mixture.
-
Immediately stop the reaction by adding the quenching solution.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Separate the substrate and products using a suitable gradient elution profile.
-
Detect the compounds by monitoring the absorbance at an appropriate wavelength (e.g., 220 nm or 254 nm).
-
Quantify the peak areas of the substrate and/or products by comparing them to a standard curve.
-
-
Data Analysis:
-
Plot the concentration of the product formed or substrate consumed against time to determine the initial reaction velocity (V0).
-
As with the spectrophotometric assay, plot V0 against substrate concentration and fit to the Michaelis-Menten equation to calculate Km and Vmax.
-
Signaling Pathway and Experimental Workflow
The hydrolysis of this compound is a key reaction in the context of the Renin-Angiotensin System (RAS), a critical signaling pathway in cardiovascular regulation.
Caption: The Renin-Angiotensin System and the role of ACE in hydrolyzing Angiotensin I and the synthetic substrate this compound.
The following diagram illustrates a typical experimental workflow for studying the kinetics of this compound hydrolysis.
Caption: A generalized workflow for determining the kinetic parameters of this compound hydrolysis by ACE.
References
- 1. Characterizations of angiotensin-converting enzyme-2 (ACE2) peptidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity and kinetic characteristics of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide kinetics. Part 7.—Acid-catalyzed hydrolysis of glycyl-L-leucyl-L-leucine, L-leucyl-L-leucine, glycyl-L-phenylalanyl-L-phenylalanine and L-phenylalanyl-L-phenylalanine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
Z-Phe-His-Leu and its Interaction with Angiotensin-Converting Enzyme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-His-Leu, a synthetic tripeptide, serves as a crucial tool in the study of the Renin-Angiotensin System (RAS), a pivotal signaling pathway in the regulation of blood pressure and cardiovascular homeostasis. This document provides an in-depth technical overview of the interaction between this compound and Angiotensin-Converting Enzyme (ACE), the key zinc-dependent dipeptidase of the RAS. While primarily recognized as a substrate for measuring ACE activity, its interaction provides a fundamental model for understanding the binding and cleavage mechanisms of this critical enzyme. This guide will detail the biochemical interaction, experimental protocols for its use, and the broader context of ACE inhibition in drug development.
The Renin-Angiotensin Signaling Pathway
The Renin-Angiotensin System is a cascade that regulates blood pressure and fluid balance. ACE plays a central role by converting the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[1] Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which increase blood pressure. ACE also inactivates the vasodilator bradykinin, further contributing to its hypertensive effect.[2] The inhibition of ACE is a cornerstone of therapy for hypertension and heart failure.[1]
Figure 1. The Renin-Angiotensin System (RAS) cascade.
Interaction of this compound with ACE
This compound, or N-benzyloxycarbonyl-L-phenylalanyl-L-histidyl-L-leucine, is primarily recognized and utilized as a synthetic substrate for ACE.[3][4] The enzyme catalyzes the hydrolysis of the peptide bond between the histidine and leucine residues, releasing the dipeptide His-Leu. This reaction mimics the natural cleavage of Angiotensin I. The N-terminal benzyloxycarbonyl ("Z") group is a common protecting group in peptide chemistry.
While any substrate that binds to an enzyme will act as a competitive inhibitor to some extent, this compound is considered a substrate rather than a potent inhibitor. Its utility lies in its reliable and measurable rate of cleavage by ACE, which allows for the quantification of enzyme activity. In a typical assay, the rate of His-Leu production from this compound is measured to determine the baseline activity of ACE. The introduction of a potential inhibitor will decrease this rate, allowing for the calculation of inhibitory constants like IC50 and Ki for the compound of interest.
Quantitative Data
Due to its primary role as a substrate, dedicated studies quantifying the inhibitory potency (IC50 or Ki values) of this compound against ACE are not prevalent in the literature. Instead, kinetic parameters relate to its function as a substrate. For context, the inhibitory activities of well-established ACE inhibitors are provided below.
| Compound/Peptide | Type | IC50 Value | Ki Value | Reference(s) |
| This compound | Substrate | Not Reported | Not Reported | - |
| Captopril | Synthetic Inhibitor | 1.79 - 15.1 nM | ~1.7 nM | [5] |
| Enalaprilat | Synthetic Inhibitor | - | ~0.1 nM | [6] |
| Lisinopril | Synthetic Inhibitor | - | - | [7] |
| Val-Glu-Leu-Tyr-Pro | Peptide Inhibitor | 5.22 µM | - | [8] |
| Leu-Ile-Tyr (acein-2) | Peptide Inhibitor | 0.82 µM | - | [3] |
Note: IC50 values can be highly dependent on assay conditions, including the substrate and its concentration.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and ACE.
ACE Activity Assay using this compound (Fluorometric Method)
This protocol is a common method to determine the enzymatic activity of ACE in biological samples like serum.[3]
Principle: ACE cleaves the His-Leu dipeptide from the this compound substrate. The released His-Leu is then reacted with o-phthaldialdehyde (OPA) to form a fluorescent adduct. The fluorescence intensity is directly proportional to the amount of His-Leu produced and thus to the ACE activity.
Materials:
-
This compound (Substrate)
-
Angiotensin-Converting Enzyme (from rabbit lung or other sources)
-
HEPES or Phosphate Buffer (pH 8.3)
-
o-phthaldialdehyde (OPA) solution
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Microplate reader with fluorescence capabilities (Excitation: 365 nm, Emission: 500 nm)
-
96-well microplates
Procedure:
-
Sample Preparation: Prepare serum or other biological samples, often diluted in a suitable buffer (e.g., 1:5 in PBS).
-
Reaction Initiation: To each well of a 96-well microplate, add 20 µL of the prepared sample.
-
Add 100 µL of the this compound substrate solution (typically 2 mM in buffer) to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The reaction should be in the linear range.
-
Reaction Termination: Stop the reaction by adding 25 µL of 1.4 N NaOH.
-
Fluorophore Development: Add 25 µL of OPA solution to each well and incubate at 37°C for 10 minutes. This allows the OPA to react with the newly formed N-terminus of His-Leu.
-
Acidification: Stop the OPA reaction by adding 25 µL of 2.1 N HCl.
-
Centrifugation: Centrifuge the plate (e.g., at 2000g for 2 minutes) to pellet any precipitated protein.
-
Fluorescence Measurement: Measure the fluorescence of the supernatant in a microplate reader (Excitation at 365 nm, Emission at 500 nm).
-
Calculation: ACE activity is calculated based on a standard curve generated with known concentrations of His-Leu.
Figure 2. Workflow for fluorometric ACE activity assay.
Determination of ACE Inhibition (IC50)
This protocol describes how to determine the concentration of a test compound required to inhibit 50% of ACE activity, using this compound as the substrate.
Principle: The ACE activity is measured in the presence of varying concentrations of an inhibitor. The percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value.
Procedure:
-
Follow the ACE Activity Assay protocol described above.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor compound in the assay buffer.
-
Pre-incubation Step: In separate wells, pre-incubate 20 µL of the ACE enzyme solution with 20 µL of each inhibitor dilution (and a control with buffer only) for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding 100 µL of the this compound substrate to all wells.
-
Assay Continuation: Proceed with steps 4 through 10 of the ACE Activity Assay protocol.
-
Calculation of % Inhibition:
-
Percentage Inhibition = [1 - (Fluorescence of Inhibitor Sample / Fluorescence of Control Sample)] * 100
-
-
IC50 Determination: Plot the Percentage Inhibition versus the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value.
Figure 3. Logical workflow for IC50 determination.
Conclusion
This compound is an indispensable tool for researchers in the field of cardiovascular medicine and drug discovery. Its primary and most critical role is that of a reliable substrate for Angiotensin-Converting Enzyme, enabling the accurate measurement of enzyme activity and the screening of potential therapeutic inhibitors. While not a potent inhibitor itself, the study of its interaction with the ACE active site has been foundational in understanding the enzyme's substrate specificity and catalytic mechanism. This technical guide provides the necessary background and protocols for its effective use in a research setting, contributing to the ongoing efforts to modulate the Renin-Angiotensin System for therapeutic benefit.
References
- 1. ACE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of ACE activity with 2 substrates provides information on the status of somatic ACE and allows detection of inhibitors in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revealing the Sequence Characteristics and Molecular Mechanisms of ACE Inhibitory Peptides by Comprehensive Characterization of 160,000 Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by enalaprilat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition Mechanism and Model of an Angiotensin I-Converting Enzyme (ACE)-Inhibitory Hexapeptide from Yeast (Saccharomyces cerevisiae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nine novel angiotensin I-converting enzyme (ACE) inhibitory peptides from cuttlefish (Sepia officinalis) muscle protein hydrolysates and antihypertensive effect of the potent active peptide in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Z-Phe-His-Leu
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the tripeptide Z-Phe-His-Leu-OH. The synthesis is based on the widely used Fmoc/tBu strategy, employing 2-chlorotrityl chloride resin to yield a C-terminally free carboxylic acid. The protocol outlines the sequential steps of resin loading, chain elongation, N-terminal capping with a benzyloxycarbonyl (Z) group, and final cleavage from the solid support.
Materials and Reagents
The following tables summarize the key reagents and solvents required for the synthesis.
Table 1: Amino Acids and Resin
| Compound | Supplier | Grade |
| 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB) | e.g., Sigma-Aldrich | SPPS Grade |
| Fmoc-Leu-OH | e.g., Sigma-Aldrich | SPPS Grade |
| Fmoc-His(Trt)-OH | e.g., Sigma-Aldrich | SPPS Grade |
| Z-Phe-OH | e.g., Sigma-Aldrich | Synthesis Grade |
Table 2: Solvents and Reagents
| Reagent | Formula | Purpose |
| Dichloromethane (DCM) | CH₂Cl₂ | Resin swelling, washing, coupling |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Resin swelling, washing, coupling, deprotection |
| N,N-Diisopropylethylamine (DIEA) | C₈H₁₉N | Base for coupling and loading |
| Piperidine | C₅H₁₁N | Fmoc deprotection |
| Methanol (MeOH) | CH₃OH | Resin capping |
| Acetic Acid (AcOH) | CH₃COOH | Cleavage |
| 2,2,2-Trifluoroethanol (TFE) | C₂H₃F₃O | Cleavage |
| Diethyl ether | (C₂H₅)₂O | Peptide precipitation |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | C₁₁H₁₅F₆N₆OP | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | Coupling additive |
Experimental Protocols
The synthesis of this compound-OH is performed in a stepwise manner on a solid support. The overall workflow is depicted in the diagram below.
Caption: Workflow for the solid-phase synthesis of this compound-OH.
Step 1: Resin Preparation and Loading of Fmoc-Leu-OH
This step involves swelling the 2-chlorotrityl chloride resin and attaching the first amino acid, Leucine.
-
Resin Swelling : Swell the 2-chlorotrityl chloride resin in DCM (10 mL/g of resin) for 30 minutes in a reaction vessel.
-
Loading Solution : In a separate flask, dissolve Fmoc-Leu-OH (1.5 eq. relative to resin loading capacity) and DIEA (3.0 eq.) in DCM.
-
Loading Reaction : Drain the DCM from the swollen resin and add the Fmoc-Leu-OH solution. Agitate the mixture for 2 hours at room temperature.
-
Capping : To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIEA (17:2:1, v/v/v) and agitate for 30 minutes.
-
Washing : Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
Table 3: Reagents for Resin Loading (0.5 mmol scale)
| Reagent | Equivalents | Amount |
| 2-Chlorotrityl chloride resin (1.0 mmol/g) | 1.0 | 500 mg |
| Fmoc-Leu-OH | 1.5 | 265 mg |
| DIEA | 3.0 | 261 µL |
| DCM | - | As required |
| Capping Solution (DCM:MeOH:DIEA) | - | 10 mL |
Step 2: Peptide Chain Elongation
This involves the sequential deprotection of the Fmoc group and coupling of the next amino acid.
-
Add a 20% solution of piperidine in DMF (v/v) to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.[1]
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation : In a separate vial, dissolve Fmoc-His(Trt)-OH (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in DMF. Add DIEA (6.0 eq.) and allow the mixture to pre-activate for 5 minutes.
-
Coupling : Add the activated amino acid solution to the deprotected resin.
-
Reaction : Agitate the mixture for 2 hours at room temperature.
-
Monitoring : Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing : Wash the resin with DMF (3x) and DCM (3x).
Table 4: Reagents for Amino Acid Coupling (0.5 mmol scale)
| Reagent | Equivalents | Amount |
| Fmoc-His(Trt)-OH | 3.0 | 929 mg |
| HBTU | 2.9 | 550 mg |
| HOBt | 3.0 | 203 mg |
| DIEA | 6.0 | 522 µL |
| DMF | - | As required |
Step 3: N-Terminal Capping with Z-Phe-OH
After the final Fmoc deprotection of the Histidine residue, the N-terminus is capped with Z-Phe-OH.
-
Fmoc Deprotection : Perform the Fmoc deprotection on the H-His(Trt)-Leu-Resin as described in section 2.1.
-
Coupling of Z-Phe-OH :
-
Activation : In a separate vial, dissolve Z-Phe-OH (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in DMF. Add DIEA (6.0 eq.) and pre-activate for 5 minutes.
-
Coupling : Add the activated Z-Phe-OH solution to the deprotected dipeptide-resin.
-
Reaction : Agitate for 2-4 hours at room temperature.
-
Monitoring : Check for reaction completion using the ninhydrin test.
-
Washing : Wash the resin extensively with DMF (5x), DCM (5x), and finally with methanol (3x) to prepare for drying.
-
-
Drying : Dry the peptidyl-resin under high vacuum for several hours.
Table 5: Reagents for N-Terminal Capping (0.5 mmol scale)
| Reagent | Equivalents | Amount |
| Z-Phe-OH | 3.0 | 450 mg |
| HBTU | 2.9 | 550 mg |
| HOBt | 3.0 | 203 mg |
| DIEA | 6.0 | 522 µL |
| DMF | - | As required |
Step 4: Cleavage of Z-Phe-His(Trt)-Leu-OH from the Resin
A mild acidic cocktail is used to cleave the peptide from the 2-chlorotrityl resin, leaving the acid-labile side-chain protecting group (Trt) and the N-terminal Z-group intact.
-
Cleavage Cocktail : Prepare a cleavage cocktail of AcOH/TFE/DCM (1:2:7, v/v/v).[2]
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptidyl-resin (10 mL/g of resin) and agitate for 2 hours at room temperature.
-
Filtration : Filter the resin and collect the filtrate.
-
Washing : Wash the resin with additional cleavage cocktail (2x) and then with DCM (2x). Combine all filtrates.
-
Evaporation : Concentrate the combined filtrate under reduced pressure to remove the majority of the solvents.
-
Precipitation : Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.
-
Isolation : Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether (2x).
-
Drying : Dry the crude Z-Phe-His(Trt)-Leu-OH peptide under vacuum.
Table 6: Cleavage Cocktail Composition
| Component | Volume Ratio |
| Acetic Acid (AcOH) | 1 |
| 2,2,2-Trifluoroethanol (TFE) | 2 |
| Dichloromethane (DCM) | 7 |
Note: For peptides containing sensitive residues, scavengers such as triisopropylsilane (TIS) may be added to the cleavage cocktail. However, for this sequence, they are generally not required.
Final Remarks
The crude peptide, Z-Phe-His(Trt)-Leu-OH, can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The Trityl protecting group on the Histidine side chain can be removed by treatment with a stronger trifluoroacetic acid (TFA) based cleavage cocktail if the final desired product is this compound-OH. The protocol described provides a robust method for obtaining the N-terminally Z-protected and side-chain protected tripeptide.
References
Application Note and Protocol: HPLC Purification of Z-Phe-His-Leu
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed methodology for the purification of the N-terminally protected tripeptide, Z-Phe-His-Leu (N-Carbobenzyloxy-L-phenylalanyl-L-histidyl-L-leucine), using reverse-phase high-performance liquid chromatography (RP-HPLC). Synthetic peptides, integral to various fields including drug discovery and biochemistry, often contain impurities from the synthesis process such as deletion sequences or incompletely deprotected peptides.[1][2] Consequently, a robust purification protocol is essential to achieve the high degree of purity required for reliable biological and pharmacological studies.
Reverse-phase HPLC is the industry-standard technique for peptide purification, separating molecules based on their hydrophobicity.[1][2][3] The use of a C18 stationary phase is common for capturing hydrophobic peptides, which are then eluted by a gradient of increasing organic mobile phase concentration.[4][5] This application note outlines a systematic approach for the purification of this compound, a tripeptide with hydrophobic residues (Phenylalanine and Leucine) and a bulky hydrophobic protecting group (Carbobenzyloxy), making it well-suited for RP-HPLC.
Experimental Protocol
This protocol is a starting point and may require optimization based on the specific crude sample purity and the HPLC system used.
Materials and Reagents
-
Crude this compound peptide
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC-grade
-
0.22 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector
-
-
Analytical RP-HPLC column (e.g., C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
Preparative RP-HPLC column (e.g., C18, 5-10 µm particle size, 100-300 Å pore size, 21.2 x 250 mm)
-
Lyophilizer
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Degas both mobile phases by sonication or helium sparging before use.
Sample Preparation
-
Dissolve the crude this compound peptide in a minimal amount of a suitable solvent. Due to the hydrophobicity of the Z-group and phenylalanine, dimethyl sulfoxide (DMSO) or a small amount of Mobile Phase B might be necessary for initial solubilization.
-
Dilute the dissolved sample with Mobile Phase A to a final concentration suitable for injection (e.g., 1-5 mg/mL for analytical and 10-50 mg/mL for preparative, depending on column capacity).
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
Analytical Method Development
The initial step is to develop an analytical method to determine the retention time of this compound and to assess the impurity profile.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm (for the peptide backbone) and 254 nm (for the Z-protecting group).[2]
-
Injection Volume: 10-20 µL
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.
Preparative Purification
Based on the analytical results, the method is scaled up for preparative purification.
-
Column: C18, 10 µm, 21.2 x 250 mm
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min).
-
Injection Volume: Scale up the injection volume based on the column loading capacity.
-
Gradient: Adjust the gradient based on the analytical run to ensure good separation of the target peptide from impurities. A shallower gradient around the elution time of the target peak can improve resolution.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling: Pool the fractions that meet the desired purity level (e.g., >98%).
-
Solvent Evaporation: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder.
Data Presentation
The following tables summarize hypothetical quantitative data for analytical and preparative HPLC runs for the purification of this compound.
Table 1: Analytical HPLC Data
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL (1 mg/mL) |
| Retention Time (this compound) | 18.5 min |
| Peak Area (this compound) | 850,000 mAU*s |
| Crude Purity (by area %) | 85% |
Table 2: Preparative HPLC Data
| Parameter | Value |
| Column | C18, 10 µm, 21.2 x 250 mm |
| Flow Rate | 18 mL/min |
| Sample Load | 100 mg |
| Yield of Purified Peptide | 75 mg |
| Final Purity (by area %) | >98% |
| Recovery | 88% (of the target peptide in crude) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purification of this compound.
Caption: Workflow for HPLC purification of this compound.
HPLC Method Development Logic
This diagram illustrates the logical relationships between key parameters in developing an effective HPLC purification method.
Caption: Key parameter relationships in HPLC method development.
References
Application Notes and Protocols for Fluorescence-Based ACE Assay Using Z-Phe-His-Leu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme (ACE) is a key zinc metalloprotease and a central component of the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation.[1][2][3] ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1][4] Consequently, ACE is a major therapeutic target for managing hypertension and other cardiovascular diseases.[2][5] This document provides a detailed protocol for a fluorescence-based assay to measure ACE activity using the synthetic substrate Z-Phe-His-Leu. This continuous assay offers high sensitivity and is suitable for high-throughput screening of potential ACE inhibitors.[6][7][8]
The assay is based on the principle that ACE cleaves the dipeptide His-Leu from the non-fluorescent substrate this compound. The released Phe-His-Leu, or a subsequent reaction with a fluorescent probe, generates a fluorescent signal that is directly proportional to ACE activity.
Signaling Pathway of the Renin-Angiotensin System (RAS)
The renin-angiotensin system is a cascade that regulates blood pressure and fluid balance.[2][3] Renin, released from the kidneys, cleaves angiotensinogen to produce angiotensin I.[1] ACE, primarily found in the lungs, then converts angiotensin I into angiotensin II.[9][10] Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, aldosterone secretion, and an increase in blood pressure.[2][3]
Caption: The Renin-Angiotensin System (RAS) signaling cascade.
Experimental Protocols
This section provides a detailed methodology for performing the fluorescence-based ACE assay using this compound.
Materials and Reagents
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
This compound (ACE substrate)
-
Assay Buffer: 150 mM Tris-HCl buffer (pH 8.3) containing 0.1 µM ZnCl₂ and 1.125 M NaCl.[11]
-
ACE Inhibitor (e.g., Captopril) for positive control
-
96-well black microplates
-
Fluorescence microplate reader (Excitation ~320-340 nm, Emission ~405-420 nm)[12][13]
Assay Procedure
The following protocol is designed for a 96-well plate format, suitable for high-throughput screening.
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in the Assay Buffer. The optimal substrate concentration may need to be determined empirically but is often around the Km value.[8]
-
Prepare a stock solution of ACE in 50% glycerol and store it at -20°C.[14] On the day of the experiment, dilute the ACE stock solution to the working concentration with ice-cold Assay Buffer.
-
Prepare a stock solution of the ACE inhibitor (e.g., Captopril) and serially dilute it for IC₅₀ determination.
-
-
Assay Workflow:
Caption: Experimental workflow for the fluorescence-based ACE assay.
-
Plate Setup:
-
Blank wells: 100 µL of Assay Buffer and 100 µL of Substrate Solution.
-
Control wells (100% activity): 50 µL of Assay Buffer, 50 µL of ACE solution, and 100 µL of Substrate Solution.
-
Inhibitor wells: 50 µL of inhibitor solution (at various concentrations), 50 µL of ACE solution, and 100 µL of Substrate Solution.
-
-
Measurement:
-
Pre-warm the microplate and reagents to 37°C.[11]
-
Add the inhibitor or buffer to the respective wells.
-
Add the ACE solution to all wells except the blanks.
-
Pre-incubate the plate at 37°C for 10 minutes.[11]
-
Initiate the reaction by adding the pre-warmed substrate solution to all wells.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically for at least 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank from all other rates.
-
Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation
The following tables summarize typical quantitative data obtained from fluorescence-based ACE assays.
Table 1: Kinetic Parameters for ACE Substrates
| Substrate | Kₘ (µM) | Vₘₐₓ (relative) | Reference |
| This compound | Varies | ~10x Angiotensin I | [15] |
| Abz-Gly-Phe(NO₂)-Pro | 109 | Not specified | [8] |
| Hip-His-Leu | 30.8 | 1.3 µmol/min | [16] |
Note: The kinetic parameters can vary depending on the specific assay conditions.
Table 2: IC₅₀ Values for Known ACE Inhibitors
| Inhibitor | IC₅₀ (nM) | Assay Substrate | Reference |
| Captopril | 1.1 ± 0.05 | Hip-His-Leu | [16] |
| Lisinopril | 2.5 ± 0.03 | Hip-His-Leu | [16] |
| Enalaprilat | Varies | Not specified | [17] |
Troubleshooting
-
High background fluorescence: Ensure that the substrate solution is protected from light. Check for autofluorescence of the test compounds.
-
Low signal-to-noise ratio: Optimize enzyme and substrate concentrations. Ensure the fluorescence reader settings are optimal for the fluorophore.
-
Non-linear reaction kinetics: This may indicate substrate depletion or enzyme instability. Use a lower enzyme concentration or a shorter measurement time.
-
Inconsistent results: Ensure accurate pipetting and proper mixing of reagents. Maintain a constant temperature throughout the assay.
Conclusion
The fluorescence-based ACE assay using the this compound substrate provides a sensitive and reliable method for measuring ACE activity and screening for inhibitors. The protocol is amenable to a high-throughput format, making it a valuable tool in drug discovery and research on the renin-angiotensin system. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]
- 3. ClinPGx [clinpgx.org]
- 4. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Structural basis of peptide recognition by the angiotensin-1 converting enzyme homologue AnCE from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Internally quenched fluorogenic substrates for angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ACE-inhibitory activity assay: IC50 [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spectrophotometric Determination of Angiotensin-Converting Enzyme (ACE) Activity with Z-Phe-His-Leu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure, and fluid and electrolyte balance. ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Consequently, ACE is a major therapeutic target for the management of hypertension and cardiovascular diseases. The development and screening of ACE inhibitors require robust and reliable methods to measure its activity.
These application notes provide a detailed protocol for the spectrophotometric determination of ACE activity using the synthetic substrate Z-Phe-His-Leu (ZPHL). This method is based on the ACE-catalyzed hydrolysis of ZPHL to release the dipeptide His-Leu. The subsequent quantification of His-Leu provides a measure of ACE activity. This assay is suitable for screening potential ACE inhibitors and for fundamental research on enzyme kinetics.
Principle of the Assay
The spectrophotometric assay for ACE activity using this compound as a substrate involves a two-step enzymatic reaction. First, Angiotensin-Converting Enzyme (ACE) cleaves the substrate this compound, yielding Z-Phe and the dipeptide His-Leu. The amount of His-Leu produced is directly proportional to the ACE activity. The concentration of His-Leu can be determined by various methods, including fluorometric detection after reaction with o-phthalaldehyde (OPA).
Signaling Pathway
The Renin-Angiotensin System (RAS) is a hormonal cascade that plays a crucial role in regulating blood pressure and cardiovascular function.
Application Notes & Protocols: Z-Phe-His-Leu for ACE Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme (ACE) is a key zinc metalloprotease in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation.[1][2][3] It primarily catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][4] Additionally, ACE is involved in the degradation of the vasodilator bradykinin.[1][4] This dual action makes ACE a prime therapeutic target for managing hypertension and related cardiovascular disorders. Consequently, the screening and identification of ACE inhibitors are of significant interest in drug discovery.
This document provides detailed protocols for an in vitro ACE inhibitor screening assay using the synthetic substrate N-benzyloxycarbonyl-L-phenylalanyl-L-histidyl-L-leucine (Z-Phe-His-Leu). This substrate is efficiently hydrolyzed by ACE to release the dipeptide L-histidyl-L-leucine (His-Leu), which can be quantified using either a fluorometric or a colorimetric method. These assays are adaptable for high-throughput screening of potential ACE inhibitors.
Principle of the Assay
The assay is based on the enzymatic activity of ACE on the substrate this compound. In the presence of ACE, the substrate is cleaved, yielding Z-Phe and His-Leu. The amount of His-Leu produced is directly proportional to the ACE activity. Potential inhibitors will decrease the rate of this reaction. The product, His-Leu, is quantified by derivatization with o-phthalaldehyde (OPA), which forms a fluorescent or colored adduct.
Data Presentation
The following table summarizes representative quantitative data for ACE inhibition assays. Note that assay conditions and substrates may vary between studies.
| Compound | Substrate | Assay Method | IC50 Value |
| Captopril | Hippuryl-Histidyl-Leucine (HHL) | Colorimetric | 1.1 ± 0.05 x 10⁻⁹ M[5] |
| Lisinopril | Hippuryl-Histidyl-Leucine (HHL) | Colorimetric | 2.5 ± 0.03 x 10⁻⁹ M[5] |
| PPLLFAAL | Hippuryl-Histidyl-Leucine (HHL) | Not Specified | 28 µmol·L⁻¹[6] |
| LIIPQH | Not Specified | RP-HPLC | 120.10 ± 9.31 µg/ml[7] |
| LIIPEH | Not Specified | RP-HPLC | 60.49 ± 5.78 µg/ml[7] |
Experimental Protocols
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Nα-benzyloxycarbonyl-L-phenylalanyl-L-histidyl-L-leucine (this compound)
-
o-phthalaldehyde (OPA)
-
2-Mercaptoethanol
-
Sodium Borate
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Methanol or Ethanol
-
Known ACE inhibitor (e.g., Captopril) for positive control
-
96-well microplates (black for fluorescence, clear for colorimetric)
-
Microplate reader (fluorometer or spectrophotometer)
-
Incubator set to 37°C
Preparation of Solutions
-
Assay Buffer (Buffer A): 20 mM Sodium Borate, 0.3 M NaCl, pH 8.3.[8] Prepare by dissolving sodium borate and NaCl in deionized water and adjusting the pH with HCl.
-
Substrate Stock Solution: Dissolve this compound in Assay Buffer to a final concentration of 2 mM.[9][10]
-
ACE Working Solution: Dilute ACE in Assay Buffer to the desired concentration (e.g., 0.1 U/mL). The optimal concentration should be determined empirically.
-
Test Compound/Inhibitor Solutions: Dissolve test compounds in an appropriate solvent (e.g., DMSO, water) to create a stock solution. Further dilute with Assay Buffer to achieve a range of desired concentrations for IC50 determination. Ensure the final solvent concentration in the assay is low (e.g., <1%) to avoid interference.
-
HCl Solution: 2.1 N HCl for stopping the OPA reaction.[9]
-
OPA Reagent: Prepare fresh at least 1 hour before use. Mix 1.5 ml of OPA solution (10 mg/ml in ethanol) with 1.5 ml of 2-mercaptoethanol solution (5 µl/ml in ethanol).[8] Alternatively, a solution of 3.3 mg/mL OPA in methanol or ethanol can be used.[9]
Protocol 1: Fluorometric Assay
This protocol is highly sensitive and suitable for screening.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Enzymatic Reaction: Add 100 µL of the 2 mM this compound substrate solution to each well to start the reaction.[9][10]
-
Incubation: Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.[9][10]
-
Stop Reaction: Terminate the enzymatic reaction by adding 25 µL of 1.4 N NaOH to each well.[9][10]
-
Derivatization: Add 25 µL of the OPA reagent to each well.[9]
-
Incubation for Derivatization: Incubate at 37°C for 10 minutes.[9]
-
Stop Derivatization: Stop the derivatization reaction by adding 25 µL of 2.1 N HCl.[9]
-
Centrifugation: Centrifuge the plate at 2000g for 2 minutes to pellet any precipitate.[9]
-
Fluorescence Measurement: Measure the fluorescence of the supernatant at an excitation wavelength of 365 nm and an emission wavelength of 500 nm.[9][10]
Protocol 2: Colorimetric Assay
This protocol provides an alternative to fluorescence detection.
-
Follow steps 1-5 from the Fluorometric Assay Protocol.
-
Derivatization: Add OPA reagent as described for the fluorometric assay.
-
Incubation for Derivatization: Incubate at room temperature for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 390 nm.[8]
Data Analysis
-
Calculate Percent Inhibition: The percentage of ACE inhibition for each test compound concentration is calculated using the following formula:
Where:
-
A_control is the absorbance/fluorescence of the control (enzyme and substrate without inhibitor).
-
A_sample is the absorbance/fluorescence in the presence of the test compound.
-
-
Determine IC50: The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: The role of ACE in the Renin-Angiotensin and Kallikrein-Kinin systems.
Caption: Experimental workflow for ACE inhibitor screening using this compound.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Purification and characterization of angiotensin-converting enzyme (ACE) from sheep lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Phenotyping Angiotensin-Converting Enzyme in Blood: A Necessary Approach for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Enzyme Kinetics Studies Using Z-Phe-His-Leu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-His-Leu (N-Carbobenzoxy-L-Phenylalanyl-L-Histidyl-L-Leucine) is a synthetic tripeptide that serves as a substrate for Angiotensin-Converting Enzyme (ACE), a key regulator in the renin-angiotensin system (RAS). The enzymatic cleavage of this compound by ACE releases the dipeptide His-Leu. This reaction forms the basis of various in vitro kinetic assays to determine ACE activity and to screen for potential ACE inhibitors. These studies are crucial in the discovery and development of therapeutic agents for hypertension and other cardiovascular diseases.
This document provides detailed application notes and protocols for utilizing this compound in in vitro enzyme kinetics studies of ACE.
Enzyme and Substrate Information
-
Enzyme: Angiotensin-Converting Enzyme (ACE) (EC 3.4.15.1)
-
Substrate: this compound
-
Reaction: this compound + H₂O → Z-Phe + His-Leu
Data Presentation
Table 1: Kinetic Parameters of ACE with Various Substrates
| Substrate | K_m_ (mM) | V_max_ (relative) | Source |
| This compound | Not explicitly found | ~10x faster than Angiotensin I | [1] |
| Hippuryl-His-Leu (HHL) | 0.21 | - | [2] |
| Hippuryl-His-Leu (HHL) | 1.35 ± 0.05 | - | [3] |
| Furylacryloyl-Phe-Gly-Gly (FAPGG) | 0.31 | - | [4] |
Table 2: Inhibitory Constants (K_i_) of Common ACE Inhibitors
| Inhibitor | Substrate Used in Assay | K_i_ (nM) | Inhibition Type | Source |
| Captopril | Not Specified | 0.99 | Non-competitive | [5] |
| Lisinopril | Cbthis compound | 1.2 (C-domain), 4.8 (N-domain) | Competitive | [6] |
Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and buffer composition.
Experimental Protocols
Protocol 1: Fluorometric Assay for ACE Activity using this compound
This protocol is adapted from a method for phenotyping ACE in blood serum and provides a sensitive measurement of ACE activity.[1]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung, human serum)
-
This compound (Substrate)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
NaOH solution (1.4 N)
-
HCl solution (2.1 N)
-
o-phthaldialdehyde (OPA) reagent
-
96-well microplate (conical wells recommended)
-
Fluorometric microplate reader (Excitation: 365 nm, Emission: 500 nm)
-
Incubator at 37°C
Procedure:
-
Enzyme Preparation: Dilute the ACE enzyme solution in PBS to a working concentration. If using serum, a 1:5 dilution in PBS is recommended.[1]
-
Substrate Solution: Prepare a 2 mM solution of this compound in the appropriate assay buffer.
-
Assay Setup:
-
Pipette 20 µL of the diluted enzyme solution into the wells of the 96-well microplate.
-
Include appropriate controls (e.g., buffer only, substrate only, and a known ACE inhibitor as a positive control).
-
-
Enzyme Reaction:
-
Add 100 µL of the 2 mM this compound substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The reaction time should be within the linear range of product formation.
-
-
Reaction Termination: Stop the enzymatic reaction by adding 25 µL of 1.4 N NaOH to each well.[1]
-
Fluorogenic Derivatization:
-
Add the OPA reagent to each well to react with the newly formed N-terminal amine of the His-Leu dipeptide.
-
Incubate for 10 minutes at 37°C.
-
Stop the derivatization reaction by adding 25 µL of 2.1 N HCl.
-
-
Fluorescence Measurement:
-
Centrifuge the plate at 2000 x g for 2 minutes to sediment any precipitate.
-
Measure the fluorescence of the supernatant at an excitation wavelength of 365 nm and an emission wavelength of 500 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
Calculate the rate of reaction based on a standard curve of known concentrations of His-Leu.
-
For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.
-
Protocol 2: Determination of K_m_ and V_max_
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Vary the concentration of the this compound substrate over a range that brackets the expected K_m_ (e.g., 0.1 to 5 times the estimated K_m_). A suggested starting range, based on similar substrates, would be 0.1 mM to 5 mM.
-
Measure the initial velocity (rate of product formation) at each substrate concentration. Ensure that the measurements are taken in the linear phase of the reaction (typically less than 10% of substrate consumed).
-
Plot the initial velocity (V) versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the K_m_ and V_max_ values. Alternatively, use a linear transformation of the data (e.g., Lineweaver-Burk plot).
Protocol 3: Determination of Inhibitor K_i_
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Perform the assay at a fixed, subsaturating concentration of this compound (ideally close to the K_m_ value).
-
Vary the concentration of the inhibitor over a suitable range.
-
Measure the initial velocity at each inhibitor concentration.
-
Plot the initial velocity versus the inhibitor concentration to determine the IC_50_ (the concentration of inhibitor that causes 50% inhibition).
-
To determine the K_i_ and the mechanism of inhibition, perform the experiment at several fixed inhibitor concentrations while varying the substrate concentration.
-
Analyze the data using appropriate graphical methods (e.g., Lineweaver-Burk plot) or non-linear regression analysis.
Visualizations
Caption: Workflow for ACE kinetic assay using this compound.
Caption: Logic for determining Km and Vmax from experimental data.
Caption: Workflow for determining inhibitor potency (IC50 and Ki).
References
- 1. Phenotyping Angiotensin-Converting Enzyme in Blood: A Necessary Approach for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lisinopril | C21H31N3O5 | CID 5362119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lisinopril - Wikipedia [en.wikipedia.org]
- 5. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Application Note: Quantitative Analysis of Z-Phe-His-Leu Cleavage by Angiotensin-Converting Enzyme Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin-converting enzyme (ACE) is a key zinc metallopeptidase that plays a critical role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II, thereby regulating blood pressure.[1] Inhibition of ACE is a primary therapeutic strategy for managing hypertension and related cardiovascular diseases.[1][] The synthetic tripeptide N-carbobenzoxy-L-phenylalanyl-L-histidyl-L-leucine (Z-Phe-His-Leu) serves as a substrate for ACE, mimicking the C-terminal portion of angiotensin I. Upon cleavage by ACE, it releases the products Z-Phenylalanine (Z-Phe) and the dipeptide Histidyl-Leucine (His-Leu).
This application note provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to monitor the enzymatic cleavage of this compound. This assay is designed for high-throughput screening (HTS) of potential ACE inhibitors by quantifying the formation of the His-Leu product.
Principle of the Assay
The assay quantifies ACE activity by measuring the rate of formation of the product, His-Leu, from the substrate this compound. The reaction mixture, containing ACE, the substrate, and a potential inhibitor, is incubated for a defined period. The reaction is then quenched, and the amount of His-Leu produced is measured by LC-MS/MS. A decrease in the amount of His-Leu formed in the presence of a test compound indicates inhibition of ACE activity.
Caption: Overall workflow for ACE inhibitor screening.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human ACE or rabbit lung ACE (Sigma-Aldrich)
-
Substrate: this compound (Bachem or PeptaNova)[3]
-
Buffer: 100 mM HEPES buffer, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl₂
-
Inhibitor (Positive Control): Captopril or Lisinopril (Sigma-Aldrich)[1]
-
Quenching Solution: 1% Formic Acid in Acetonitrile
-
LC-MS Grade Solvents: Water, Acetonitrile, Formic Acid (Fisher Scientific or equivalent)
Enzymatic Assay Protocol
-
Prepare a stock solution of this compound substrate at 10 mM in DMSO.
-
Prepare stock solutions of test compounds and the positive control inhibitor (Captopril) at various concentrations in DMSO.
-
In a 96-well microplate, add 5 µL of the test compound solution or control (DMSO for no inhibition, Captopril for positive control).
-
Add 35 µL of ACE enzyme solution (pre-diluted in assay buffer to a final concentration of ~5-10 mU/mL) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow inhibitors to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of this compound substrate (pre-diluted in assay buffer to a final concentration of 50-100 µM).
-
Incubate the reaction mixture at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[1]
-
Stop the reaction by adding 50 µL of cold quenching solution (1% Formic Acid in Acetonitrile).
-
Seal the plate, vortex briefly, and centrifuge at 4000 x g for 10 minutes at 4°C to precipitate the enzyme.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
The quantification of the cleavage product His-Leu is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax 300SB-C18, 2.1 mm × 150 mm, 5.0 µm)[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min[4]
-
Injection Volume: 5 µL
-
Column Temperature: 30°C[4]
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 50% B (linear gradient)
-
5-6 min: 50% to 95% B (linear gradient)
-
6-7 min: Hold at 95% B
-
7-8 min: 95% to 2% B
-
8-10 min: Re-equilibrate at 2% B
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
MRM Transitions: The following m/z transitions should be monitored. Theoretical masses can be calculated and optimized by direct infusion of standards.
-
His-Leu (Product): Precursor Ion [M+H]⁺: m/z 269.2 → Product Ions: m/z 110.1 (His immonium ion), m/z 138.1 (fragment)
-
This compound (Substrate): Precursor Ion [M+H]⁺: m/z 536.3 → Product Ions: m/z 299.1 (Z-Phe fragment), m/z 91.1 (tropylium ion)
-
-
Caption: Relationship between ACE, substrate, and inhibitor.
Data Presentation and Analysis
The peak area of the His-Leu product is integrated from the extracted ion chromatogram for each sample. The percent inhibition is calculated relative to a control reaction containing no inhibitor (0% inhibition) and a control with a saturating concentration of a known inhibitor like Captopril (100% inhibition).
Percent Inhibition Calculation:
% Inhibition = 100 * (1 - (Peak Area_Sample - Peak Area_100%_Inh) / (Peak Area_0%_Inh - Peak Area_100%_Inh))
The IC₅₀ value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic function.
Table 1: Example Quantitative Data for an ACE Inhibitor
| Inhibitor Conc. (nM) | His-Leu Peak Area (Arbitrary Units) | % Inhibition |
| 0 (Control) | 1,520,000 | 0.0% |
| 0.1 | 1,450,000 | 4.6% |
| 1.0 | 1,180,000 | 22.4% |
| 5.0 | 780,000 | 48.7% |
| 10.0 | 495,000 | 67.4% |
| 50.0 | 150,000 | 90.1% |
| 100.0 | 85,000 | 94.4% |
| Calculated IC₅₀ | 5.2 nM |
Note: Data are for illustrative purposes only.
The described LC-MS/MS method provides a robust, sensitive, and specific platform for the quantitative analysis of this compound cleavage, making it highly suitable for the discovery and characterization of novel ACE inhibitors in a drug development setting. The direct measurement of the enzymatic product minimizes interference from sample matrix components, a common issue in colorimetric or fluorometric assays, and allows for reliable high-throughput screening.[5][6]
References
- 1. Screening of inhibitors of angiotensin-converting enzyme (ACE) employing high performance liquid chromatography-electrospray ionization triple quadrupole mass spectrometry (HPLC-ESI-QqQ-MS) [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin I Converting Enzyme Substrates › PeptaNova [peptanova.de]
- 4. rsc.org [rsc.org]
- 5. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin converting enzyme: how reliable is the fluorimetric assay with benzoyl-Gly-His-Leu as substrate? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-Phe-His-Leu in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-His-Leu (N-Carbobenzoxy-L-Phenylalanyl-L-Histidyl-L-Leucine) is a synthetic tripeptide that serves as a highly efficient substrate for Angiotensin-Converting Enzyme (ACE), a key regulator in the renin-angiotensin system (RAS). Due to its rapid hydrolysis by ACE, this compound is an excellent tool for high-throughput screening (HTS) of potential ACE inhibitors, which are critical therapeutic agents for managing hypertension and other cardiovascular diseases. This document provides detailed application notes and protocols for the use of this compound in HTS assays.
Principle of the Assay
The application of this compound in HTS for ACE inhibitors is based on the enzymatic cleavage of the peptide bond between Histidine and Leucine by ACE. This reaction releases the dipeptide His-Leu. The amount of His-Leu produced, which is directly proportional to ACE activity, can be quantified using a fluorometric method. In the presence of an ACE inhibitor, the enzymatic activity is reduced, leading to a decrease in the formation of His-Leu and a corresponding decrease in the fluorescent signal. The primary detection method involves the reaction of the newly exposed primary amine of His-Leu with o-phthaldialdehyde (OPA) in the presence of a thiol-containing compound, which generates a highly fluorescent product.
Data Presentation
The potency of ACE inhibitors is typically determined by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table summarizes the IC50 values for common ACE inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions and the substrate used.
| Inhibitor | Substrate | IC50 (nM) | Reference |
| Enalaprilat | This compound | ~2.5 | [1] |
| Captopril | Hippuryl-His-Leu (HHL) | 1.1 ± 0.05 | [2] |
| Lisinopril | Hippuryl-His-Leu (HHL) | 2.5 ± 0.03 | [2] |
Note: While the IC50 values for Captopril and Lisinopril were determined using the closely related substrate Hippuryl-His-Leu (HHL), they are included for comparative purposes. The enzymatic reaction with both substrates yields the same detectable product, His-Leu.
Experimental Protocols
Fluorometric High-Throughput Screening Assay for ACE Inhibitors
This protocol is designed for a 96-well or 384-well microplate format.
Materials and Reagents:
-
ACE (from rabbit lung or human plasma): Prepare a working solution in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
This compound (Substrate): Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in Assay Buffer. A typical final concentration is 2 mM.[3]
-
Assay Buffer: 50 mM HEPES or Borate buffer, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2.
-
Test Compounds (Inhibitors): Prepare a dilution series of test compounds and known inhibitors (e.g., Enalaprilat) in Assay Buffer.
-
o-Phthaldialdehyde (OPA) Reagent: Prepare fresh by dissolving OPA in a suitable buffer (e.g., borate buffer) and adding a thiol-containing compound like 2-mercaptoethanol.
-
Stop Solution: 1.4 N NaOH.[1]
-
Microplates: 96-well or 384-well black, clear-bottom plates suitable for fluorescence measurements.
-
Microplate Reader: Capable of fluorescence excitation at ~360 nm and emission detection at ~485 nm.
Procedure:
-
Assay Plate Preparation:
-
Add 10 µL of each test compound dilution or control (positive control inhibitor like Enalaprilat, and negative control with buffer only) to the appropriate wells of the microplate.
-
For the enzyme control (100% activity), add 10 µL of Assay Buffer without any inhibitor.
-
For the background control (no enzyme activity), add 10 µL of Assay Buffer.
-
-
Enzyme Addition and Incubation:
-
To all wells except the background control, add 40 µL of the ACE enzyme working solution.
-
To the background control wells, add 40 µL of Assay Buffer.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 50 µL of the this compound substrate working solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction remains within the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 25 µL of 1.4 N NaOH to all wells.[1]
-
-
Detection:
-
Add 25 µL of the OPA reagent to all wells.
-
Incubate at room temperature for 10-15 minutes to allow for the development of the fluorescent product.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in a microplate reader with excitation at approximately 360 nm and emission at approximately 485 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other readings.
-
Calculate the percentage of ACE inhibition for each test compound concentration using the following formula:
% Inhibition = [1 - (Fluorescence of test well / Fluorescence of enzyme control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: High-Throughput Screening Workflow for ACE Inhibitors.
Caption: The Renin-Angiotensin System and the site of action for ACE inhibitors.
References
Quantifying Angiotensin-Converting Enzyme (ACE) Activity: A Detailed Protocol Using Z-Phe-His-Leu
Authored for Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive guide to quantifying Angiotensin-Converting Enzyme (ACE) activity utilizing the synthetic substrate Z-Phe-His-Leu. This protocol outlines the necessary reagents, step-by-step experimental procedure, data analysis, and includes a summary of quantitative data from representative studies.
Introduction
Angiotensin-converting enzyme (ACE) is a key zinc-dependent metalloprotease that plays a critical role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] Consequently, ACE is a major therapeutic target for the management of hypertension and other cardiovascular diseases. The quantification of ACE activity is crucial for basic research and the development of novel ACE inhibitors. This application note details a robust and widely used fluorometric assay for determining ACE activity using the substrate this compound.
The assay is based on the enzymatic cleavage of the C-terminal dipeptide, His-Leu, from the synthetic substrate N-carbobenzoxy-L-phenylalanyl-L-histidyl-L-leucine (this compound) by ACE. The resulting His-Leu product is then quantified fluorometrically after complexation with o-phthaldialdehyde (OPA), providing a direct measure of ACE activity.[3][4]
Principle of the Assay
The enzymatic reaction and subsequent detection are a two-step process. First, ACE hydrolyzes this compound to yield Z-Phe and His-Leu. In the second step, the liberated His-Leu reacts with OPA in an alkaline environment to form a fluorescent adduct. The intensity of the fluorescence, measured at an excitation wavelength of approximately 365 nm and an emission wavelength of around 500 nm, is directly proportional to the amount of His-Leu produced and thus to the ACE activity in the sample.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the renin-angiotensin signaling pathway and the experimental workflow for the ACE activity assay.
Caption: The Renin-Angiotensin System signaling pathway.
Caption: Experimental workflow for the ACE activity assay.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the fluorometric determination of ACE activity.[4][5]
Materials and Reagents
-
This compound (Substrate)
-
ACE (from rabbit lung or other sources, for positive control and standard curve)
-
o-Phthaldialdehyde (OPA)
-
His-Leu (for standard curve)
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol or Ethanol
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well black microplates
-
Fluorometric microplate reader
Reagent Preparation
-
Assay Buffer (0.1 M Borate Buffer with 0.3 M NaCl, pH 8.3): Dissolve boric acid in deionized water to a final concentration of 0.1 M. Add NaCl to a final concentration of 0.3 M. Adjust the pH to 8.3 with NaOH.
-
Substrate Solution (2 mM this compound): Dissolve this compound in the Assay Buffer to a final concentration of 2 mM.[4][5] Prepare fresh or store in aliquots at -20°C.
-
OPA Reagent (3.3 mg/mL): Dissolve 33 mg of OPA in 10 mL of methanol or ethanol.[5] This solution should be prepared fresh and protected from light.
-
NaOH Solution (1.4 N): Prepare by diluting a concentrated stock solution of NaOH with deionized water.
-
HCl Solution (2.1 N): Prepare by diluting a concentrated stock solution of HCl with deionized water.
-
His-Leu Standard Solutions: Prepare a stock solution of His-Leu in Assay Buffer. Perform serial dilutions to generate a standard curve (e.g., 0-100 µM).
Sample Preparation
-
Serum/Plasma: Samples should be collected and stored at -80°C if not used immediately. Before the assay, thaw the samples on ice. Dilute serum or plasma 1:5 in PBS.[4][5]
-
Tissue Homogenates: Homogenize tissues in an appropriate buffer (e.g., PBS) on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant for the assay. Protein concentration of the supernatant should be determined using a standard method (e.g., BCA assay).
Assay Procedure
-
Add 20 µL of the diluted sample (or His-Leu standard/blank) to the wells of a 96-well black microplate.[4][5] For the blank, use PBS.
-
Add 100 µL of the Substrate Solution to each well.[5]
-
Incubate the plate at 37°C for an appropriate time (typically 30-60 minutes).[4][5] The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the enzymatic reaction by adding 25 µL of 1.4 N NaOH to each well.[5]
-
Add 25 µL of the OPA Reagent to each well.[5]
-
Incubate the plate at 37°C for 10 minutes to allow for the development of the fluorescent adduct.[5]
-
Stop the OPA reaction by adding 25 µL of 2.1 N HCl.[5]
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 500 nm.[4][5]
Data Analysis
-
Subtract the fluorescence reading of the blank from all sample and standard readings.
-
Generate a standard curve by plotting the fluorescence intensity of the His-Leu standards against their known concentrations.
-
Determine the concentration of His-Leu produced in each sample by interpolating their fluorescence values from the standard curve.
-
Calculate the ACE activity in the original sample, taking into account the dilution factor and incubation time. The activity is typically expressed as units per liter (U/L) or units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
Quantitative Data Summary
The following table summarizes representative ACE activity values obtained using this compound as a substrate in various biological samples.
| Sample Type | Organism | ACE Activity (mean ± SD) | Reference |
| Serum | Human | 90 ± 23 U/L | [6] |
| Plasma (heparinized) | Human | Varies with genotype | [4] |
| Lung Tissue Homogenate | Rabbit | Not explicitly quantified in U/L | [7] |
| Prostate Tissue Homogenate | Mouse | Activity levels reported | [3] |
Note: ACE activity can vary significantly based on the species, sample handling, and specific assay conditions. The values presented are for comparative purposes.
Conclusion
The fluorometric assay for ACE activity using the substrate this compound is a sensitive, reliable, and widely adopted method. It is suitable for high-throughput screening of potential ACE inhibitors and for quantifying enzyme activity in a variety of biological samples. The detailed protocol provided herein offers a robust starting point for researchers to implement this assay in their laboratories. Accurate and consistent results can be achieved by carefully preparing reagents, optimizing incubation times, and adhering to the outlined procedure.
References
- 1. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of peptide recognition by the angiotensin-1 converting enzyme homologue AnCE from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACE activity assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenotyping Angiotensin-Converting Enzyme in Blood: A Necessary Approach for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct spectrophotometric assay for angiotensin-converting enzyme in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
Troubleshooting & Optimization
Navigating Z-Phe-His-Leu Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting solubility issues encountered with the tripeptide Z-Phe-His-Leu. The information is presented in a question-and-answer format to directly address common challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic tripeptide, where the N-terminus of Phenylalanine is protected by a benzyloxycarbonyl (Z) group. Its structure, comprising the hydrophobic amino acids Phenylalanine and Leucine, contributes to its generally low solubility in aqueous solutions.[1][2] Proper solubilization is critical for its use in various biochemical applications, particularly as a substrate in Angiotensin-Converting Enzyme (ACE) inhibition assays.[3]
Q2: What are the key factors influencing the solubility of this compound?
A2: The solubility of this compound is primarily dictated by its physicochemical properties and the solvent environment. Key factors include:
-
Amino Acid Composition: The presence of two hydrophobic residues, Phenylalanine and Leucine, makes the peptide inherently poorly soluble in water.[1]
-
N-terminal Protecting Group: The benzyloxycarbonyl (Z) group adds to the hydrophobicity of the molecule.
-
pH and Net Charge: A peptide's solubility is lowest at its isoelectric point (pI), the pH at which it has no net electrical charge. Adjusting the pH away from the pI can significantly increase solubility.[1][4]
-
Solvent Polarity: this compound, being hydrophobic, will exhibit better solubility in organic solvents compared to aqueous buffers.[5]
-
Temperature: In many cases, increasing the temperature can enhance the solubility of a peptide.[6]
Q3: What is the estimated isoelectric point (pI) of this compound?
-
The approximate pKa of the C-terminal carboxyl group is around 2.36.[1][4]
-
The approximate pKa of the Histidine side chain is around 6.0.[1][5]
The pI can be estimated as the average of these two pKa values: pI ≈ (2.36 + 6.0) / 2 ≈ 4.18
This estimation suggests that this compound will have its lowest solubility around pH 4.18. To improve solubility, the pH of the solution should be adjusted to be significantly higher or lower than this value.
Troubleshooting Guide
Problem: My this compound powder will not dissolve in my aqueous buffer.
This is a common issue due to the hydrophobic nature of the peptide. Follow this systematic approach to achieve solubilization:
Logical Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting this compound solubility issues.
Detailed Steps:
-
Utilize an Organic Co-solvent:
-
Start by dissolving the this compound powder in a minimal amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices for hydrophobic peptides.
-
Recommendation: Aim for a high concentration stock solution in the organic solvent (e.g., 10-50 mM).
-
-
Gradual Addition to Aqueous Buffer:
-
Once the peptide is fully dissolved in the organic solvent, slowly add this stock solution to your desired aqueous buffer while vigorously vortexing.
-
Caution: The final concentration of the organic solvent should be kept as low as possible to avoid interfering with your downstream experiment. For many biological assays, a final DMSO or DMF concentration of less than 1% is recommended.
-
-
pH Adjustment:
-
If the peptide precipitates upon addition to the aqueous buffer, the pH of the buffer may be too close to the peptide's isoelectric point (pI ≈ 4.18).
-
Adjust the pH of your buffer to be at least 2 units away from the pI. For most applications, adjusting the pH to the basic range (e.g., pH 7.0-8.5) is a good starting point, as this will ensure the C-terminal carboxyl group is deprotonated and the peptide carries a net negative charge, which can improve solubility.
-
-
Sonication and Warming:
-
If aggregation persists, gentle sonication in a water bath can help to break up peptide aggregates.
-
Careful warming of the solution (e.g., to 37°C) can also increase solubility. However, be cautious with temperature to avoid peptide degradation, especially over long periods.
-
Quantitative Solubility Data
While precise, universally applicable solubility values are difficult to provide as they depend on the exact buffer composition, pH, and temperature, the following table summarizes the expected solubility behavior of this compound in common laboratory solvents.
| Solvent | Expected Solubility | Notes |
| Water | Very Poor | The hydrophobic nature of Phe and Leu residues, along with the Z-group, limits aqueous solubility. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Poor to Moderate | Solubility is expected to be better than in pure water due to the pH being significantly above the estimated pI. However, high concentrations may still be difficult to achieve without a co-solvent. |
| Dimethyl Sulfoxide (DMSO) | High | A good initial solvent for creating a concentrated stock solution. |
| N,N-Dimethylformamide (DMF) | High | Another suitable organic solvent for initial dissolution. |
| Ethanol | Moderate | May be used as a co-solvent, but might be less effective than DMSO or DMF for highly concentrated solutions. |
Experimental Protocol: Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This compound is a known substrate for ACE. The following is a generalized protocol for a fluorometric ACE inhibition assay.
Experimental Workflow for ACE Inhibition Assay
Caption: A typical workflow for screening ACE inhibitors using this compound.
Detailed Methodology:
Materials:
-
This compound
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
ACE Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl₂)
-
Positive Control Inhibitor (e.g., Captopril)
-
Test compounds (potential inhibitors)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
This compound Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Substrate Solution: Dilute the stock solution in ACE Assay Buffer to the desired final concentration (e.g., 0.5 mM).
-
ACE Enzyme Solution: Reconstitute and dilute the ACE enzyme in ACE Assay Buffer to the appropriate working concentration.
-
Test Compounds and Controls: Dissolve test compounds and the positive control inhibitor in DMSO to create stock solutions. Further dilute in ACE Assay Buffer to the desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and is below 1%.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the following:
-
Enzyme Control: 50 µL ACE Assay Buffer + 10 µL ACE Enzyme Solution.
-
Solvent Control: 50 µL ACE Assay Buffer containing the same final concentration of DMSO as the test compound wells + 10 µL ACE Enzyme Solution.
-
Inhibitor Control: 40 µL ACE Assay Buffer + 10 µL Captopril solution + 10 µL ACE Enzyme Solution.
-
Test Compound: 40 µL ACE Assay Buffer + 10 µL test compound solution + 10 µL ACE Enzyme Solution.
-
Blank (No Enzyme): 60 µL ACE Assay Buffer.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of the working this compound substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically for 60-120 minutes at 37°C, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 430 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of ACE inhibition for each test compound using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Solvent Control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity).
-
References
Technical Support Center: Z-Phe-His-Leu Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Z-Phe-His-Leu (ZPHL) fluorescence assays. The content is designed to address common artifacts and specific issues that may be encountered during experimentation.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address potential problems.
Q1: What is the principle of the this compound fluorescence assay?
The this compound (ZPHL) fluorescence assay is commonly used to measure the activity of peptidases, most notably Angiotensin-Converting Enzyme (ACE). The assay is based on a two-step reaction:
-
Enzymatic Cleavage: The enzyme of interest (e.g., ACE) cleaves the this compound substrate, releasing the dipeptide Histidyl-Leucine (His-Leu).
-
Fluorogenic Derivatization: The newly exposed primary amine of the His-Leu product reacts with o-phthalaldehyde (OPA) in the presence of a thiol-containing compound (like 2-mercaptoethanol) to form a highly fluorescent isoindole adduct. The intensity of the fluorescence is directly proportional to the amount of His-Leu produced, and thus to the enzyme's activity.
Q2: My fluorescence signal is very low or non-existent. What are the possible causes and solutions?
Low or absent fluorescence signal is a common issue. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly (typically at -20°C or -80°C).- Perform a positive control experiment with a known active enzyme sample.- Verify that the assay buffer conditions (pH, ionic strength) are optimal for enzyme activity. For ACE, the optimal pH is typically between 7.5 and 8.5.[1] |
| Substrate Degradation | - Store the this compound substrate solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.- Prepare fresh substrate solutions regularly. |
| OPA Reagent Instability | - The OPA reagent, particularly the thiol component, can oxidize. Prepare the OPA working solution fresh before each experiment.[2]- Store the OPA reagent protected from light. |
| Incorrect pH for OPA Reaction | - The reaction of OPA with primary amines is pH-dependent. Ensure the pH of the reaction mixture is alkaline (typically pH 9.0-11.5) for optimal fluorescence.[3] |
| Sub-optimal Reagent Concentrations | - Titrate the concentrations of the enzyme, ZPHL substrate, and OPA reagent to find the optimal conditions for your specific assay. |
| Incorrect Wavelength Settings | - Verify the excitation and emission wavelengths on the fluorometer. The OPA-His-Leu adduct typically has an excitation maximum around 340 nm and an emission maximum around 455 nm.[3] |
Q3: I am observing high background fluorescence. How can I reduce it?
High background fluorescence can mask the specific signal from your enzymatic reaction. Here are common sources and solutions:
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of Test Compounds | - If screening for inhibitors, test the fluorescence of the compounds alone in the assay buffer at the concentrations being tested.- If a compound is fluorescent, consider using a different assay format or subtracting the background fluorescence of the compound. |
| Contaminated Reagents or Buffers | - Prepare fresh buffers with high-purity water and reagents.- Filter-sterilize buffers to remove any microbial contamination that could contribute to fluorescence. |
| Non-specific Binding of Reagents | - Ensure that the microplate being used is suitable for fluorescence assays (e.g., black plates to minimize background).- Include a "no enzyme" control to determine the background fluorescence from the substrate and other assay components. |
| Free Primary Amines in the Sample | - If your sample (e.g., cell lysate, tissue homogenate) contains a high concentration of primary amines, these can react with OPA and cause high background.- Consider a sample purification step or a different assay if this is a significant issue. |
Q4: The fluorescence signal is unstable and decreases over time. What could be the cause?
Signal instability is often due to photobleaching or the inherent instability of the fluorescent product.
| Potential Cause | Troubleshooting Steps |
| Photobleaching | - Reduce the exposure time of the sample to the excitation light.- Decrease the intensity of the excitation light if possible.- Take measurements at a single time point rather than continuous monitoring if feasible. |
| Instability of the OPA-His-Leu Adduct | - The fluorescent isoindole product can be unstable.[2] Read the fluorescence at a consistent and optimized time point after adding the OPA reagent.- Some studies suggest that the inclusion of certain cyclodextrins can enhance the stability of the OPA-amino acid adduct.[4] |
Experimental Protocols
Key Experiment: this compound Assay for ACE Activity
This protocol provides a general framework for measuring ACE activity. Optimal conditions may vary depending on the enzyme source and experimental goals.
Materials:
-
This compound (Substrate)
-
Angiotensin-Converting Enzyme (ACE)
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol (or another thiol)
-
Assay Buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 µM ZnCl₂, pH 8.3)
-
Stop Solution (e.g., 1 M HCl)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired final concentration in Assay Buffer. A typical concentration is 2 mM.[5]
-
Prepare the OPA reagent by dissolving OPA in a suitable buffer (e.g., borate buffer, pH 10.4) and adding 2-mercaptoethanol.[3] Prepare this solution fresh.
-
Dilute the ACE enzyme to the desired concentration in Assay Buffer.
-
-
Enzymatic Reaction:
-
Add 20 µL of the ACE enzyme solution (or sample containing ACE) to the wells of the microplate.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds for a specified time.
-
Initiate the reaction by adding 100 µL of the this compound substrate solution to each well.
-
Incubate the plate at 37°C for an appropriate time (e.g., 30-60 minutes).
-
-
Reaction Termination and Derivatization:
-
Stop the enzymatic reaction by adding a stop solution if necessary (this step is sometimes omitted, and the OPA reagent is added directly).
-
Add 50 µL of the freshly prepared OPA reagent to each well.
-
Incubate at room temperature for a set time (e.g., 15 minutes) to allow for the development of the fluorescent product.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 340 nm and emission at approximately 455 nm.
-
Controls:
-
Blank: Assay buffer without enzyme.
-
Negative Control: A known inhibitor of the enzyme (e.g., captopril for ACE).
-
Positive Control: A sample with known enzyme activity.
Data Presentation
Table 1: Typical Reagent Concentrations and Wavelengths for ZPHL-OPA Assay
| Parameter | Typical Value/Range | Reference |
| This compound Concentration | 2 mM | [5] |
| OPA Reagent pH | 9.0 - 11.5 | [3] |
| Excitation Wavelength | ~340 nm | [3] |
| Emission Wavelength | ~455 nm | [3] |
| Assay Buffer pH (for ACE) | 7.5 - 8.5 | [1] |
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
Experimental Workflow
Caption: Workflow for a typical this compound fluorescence assay.
References
- 1. Purification and characterization of angiotensin-converting enzyme (ACE) from sheep lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Instability of orthophthalaldehyde reagent for amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Enhancement of the fluorescence and stability of o-phthalaldehyde-derived isoindoles of amino acids using hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Z-Phe-His-Leu and Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with background fluorescence in enzyme assays conceptually related to the substrate Z-Phe-His-Leu, particularly in the context of Angiotensin-Converting Enzyme (ACE) activity assays.
While this compound is a classic, non-fluorescent substrate for ACE, it is often used in the development of enzyme assays. Modern fluorescence-based ACE assays typically employ a fluorogenic substrate that is structurally distinct but functionally analogous. High background fluorescence in these assays can mask the specific signal, leading to inaccurate results. This guide will help you identify the sources of background fluorescence and provide solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: Is this compound itself fluorescent and causing the high background in my assay?
A1: No, this compound is not a fluorogenic compound. The "Z" group (benzyloxycarbonyl) and the peptide itself do not inherently fluoresce in the visible range. If you are observing high background in a fluorescence-based assay, it is likely due to other components in your experimental setup, such as a fluorogenic substrate, contaminated reagents, or autofluorescence from your biological sample.
Q2: What are the common sources of background fluorescence in enzyme assays?
A2: Background fluorescence can originate from several sources:
-
Autofluorescence: Many biological molecules, such as NADH, collagen, elastin, and lipofuscin, naturally fluoresce.[1] This is a common issue when working with cell lysates or tissue homogenates.
-
Reagent Contamination: Impurities in buffers, solvents, or other assay components can contribute to background fluorescence. Media supplements like phenol red and fetal bovine serum are also known to be fluorescent.
-
Non-specific Binding: The fluorescent substrate or other labeled molecules may bind non-specifically to proteins or other components in your sample.[1]
-
Consumables: Plastic multi-well plates can exhibit significant autofluorescence.
-
Substrate Instability: The fluorogenic substrate may degrade over time, leading to an increase in background fluorescence.
Q3: How can I determine the source of the high background in my assay?
A3: A systematic approach with proper controls is crucial for identifying the source of background fluorescence. The following diagram illustrates a logical workflow for troubleshooting.
Troubleshooting Guides
Issue 1: High Background Fluorescence in "No-Enzyme" Control
If you observe high fluorescence in a control lacking the enzyme, the issue likely lies with the substrate or other reagents.
| Potential Cause | Recommended Solution |
| Fluorogenic Substrate Degradation | Prepare fresh substrate solution before each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light. |
| Reagent Contamination | Use high-purity, fluorescence-free solvents and reagents. Test each component of the assay buffer individually for fluorescence. |
| Inappropriate Consumables | Switch to black-walled, clear-bottom microplates to reduce light scatter and well-to-well crosstalk.[2] |
Issue 2: High Background Fluorescence in "No-Substrate" Control
If a control containing your sample and all assay components except the fluorogenic substrate shows high fluorescence, the problem is likely autofluorescence from your sample.
| Potential Cause | Recommended Solution |
| Endogenous Fluorophores | Dilute your sample to reduce the concentration of autofluorescent molecules.[2] If possible, perform a pre-read of the plate before adding the substrate and subtract this background from the final readings. |
| Sample Preparation Artifacts | If using fixed cells or tissues, be aware that some fixatives like glutaraldehyde can induce autofluorescence.[3] Consider alternative fixation methods or use quenching agents like sodium borohydride.[3] |
| Spectral Overlap | Choose a fluorogenic substrate with excitation and emission wavelengths that are spectrally distinct from the autofluorescence of your sample. Red-shifted fluorophores are often less susceptible to autofluorescence interference. |
Experimental Protocols
Standard Protocol for a Generic ACE Fluorescence Assay
This protocol is a general guideline and should be optimized for your specific enzyme, substrate, and experimental conditions.
Materials:
-
ACE (enzyme source)
-
Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro)
-
Assay Buffer (e.g., 150 mM Tris-HCl, pH 8.3, with 0.1 µM ZnCl2)
-
ACE inhibitor (for control, e.g., Captopril)
-
Black-walled, clear-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer and bring it to the desired reaction temperature (e.g., 37°C).
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and dilute it to the working concentration in the assay buffer just before use. Protect from light.
-
Prepare dilutions of your enzyme sample in the assay buffer.
-
-
Set Up the Plate:
-
Add your enzyme samples to the wells.
-
Prepare the following controls in separate wells:
-
No-Enzyme Control: Assay buffer and substrate, but no enzyme.
-
No-Substrate Control: Assay buffer and enzyme sample, but no substrate.
-
Inhibitor Control: Assay buffer, enzyme, substrate, and a known ACE inhibitor.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at the reaction temperature for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the diluted fluorogenic substrate to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin measuring the fluorescence intensity using a microplate reader set to the appropriate excitation and emission wavelengths for your substrate.[4] Readings can be taken in kinetic mode (multiple readings over time) or as an endpoint measurement after a fixed incubation period.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "No-Enzyme" control from all other readings.
-
Calculate the rate of substrate hydrolysis from the linear portion of the kinetic curve or the endpoint fluorescence. This rate is proportional to the ACE activity in your sample.
-
Signaling Pathway Context
While this compound is not directly involved in a signaling pathway, its enzymatic target, ACE, is a key component of the Renin-Angiotensin System (RAS), which is critical for blood pressure regulation. Understanding this pathway can be important for interpreting your experimental results.
By providing these detailed troubleshooting guides, FAQs, and protocols, we hope to equip you with the necessary tools to overcome challenges with background fluorescence and obtain accurate and reproducible results in your enzyme assays.
References
- 1. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internally quenched fluorogenic substrates for angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Synthesis of Z-Phe-His-Leu
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of the tripeptide Z-Phe-His-Leu.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of peptides containing histidine, like this compound, considered challenging?
A1: The synthesis of histidine-containing peptides presents unique challenges primarily due to the imidazole side chain of histidine. This side chain is nucleophilic and can lead to several side reactions. The most significant challenge is the high susceptibility of histidine to racemization during the coupling step. The imidazole ring can act as an internal base, abstracting the alpha-proton of the activated amino acid and leading to a loss of stereochemical integrity.[1][2] Additionally, the bulky nature of both the N-terminal benzyloxycarbonyl (Z) group and the commonly used trityl (Trt) side-chain protecting group on histidine can contribute to sterically hindered and potentially incomplete coupling reactions.
Q2: What is the most effective strategy to prevent racemization of the histidine residue during coupling?
A2: The most effective strategy to minimize histidine racemization is the use of an appropriate side-chain protecting group on the imidazole ring.[1][2] For Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-His(Trt)-OH is a commonly used derivative where the bulky trityl group sterically hinders the imidazole nitrogen from acting as a base.[2][3] Furthermore, the choice of coupling method is critical. Using coupling reagents in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (e.g., HOAt) can suppress racemization.[4] Careful control of the activation time and temperature is also crucial; prolonged pre-activation and elevated temperatures can increase the risk of racemization.[5][6]
Q3: I am observing a significant amount of a side product with the same mass as my target peptide. What could be the cause?
A3: A common issue when synthesizing histidine-containing peptides is the formation of the D-histidine diastereomer due to racemization. This impurity will have the same mass as the desired product and can be difficult to separate by standard chromatography. To confirm if racemization is the issue, chiral chromatography or enzymatic digestion followed by analysis of the resulting amino acids may be necessary. To mitigate this, refer to the strategies outlined in Q2, such as using appropriate protecting groups and coupling additives.
Q4: What are the recommended cleavage conditions for a Z-protected peptide containing His(Trt)?
A4: Cleavage of a Z-protected peptide with a Trt-protected histidine from the resin requires a carefully formulated cleavage cocktail. The Z-group is typically stable to the trifluoroacetic acid (TFA) used for final cleavage in Fmoc-SPPS. Therefore, if the peptide is synthesized on a resin that is labile to moderate acid (like a Wang or Rink Amide resin), the peptide will be cleaved with the Z-group intact.
The cleavage cocktail must contain scavengers to trap the highly reactive trityl cations generated from the deprotection of the histidine side chain.[3][7] A common and effective cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT)) or a less odorous alternative, Reagent B (TFA/phenol/water/triisopropylsilane (TIS)).[8] The scavengers prevent the re-attachment of the trityl group to nucleophilic residues like the imidazole ring itself or other sensitive amino acids.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low peptide yield after cleavage | 1. Incomplete coupling of one or more amino acids. 2. Aggregation of the growing peptide chain on the resin. 3. Premature cleavage of the peptide from the resin during synthesis. | 1. Use a more powerful coupling reagent like HATU or HCTU, especially for the bulky Z-Phe and His(Trt) residues.[9] Increase coupling time and monitor with a Kaiser test. 2. Incorporate pseudoprolines or use a resin with a PEG linker to improve solvation.[10] 3. Ensure appropriate resin choice and that deprotection conditions are not too harsh. |
| Presence of deletion sequences (e.g., Z-Phe-Leu) | Incomplete coupling of the histidine residue. | Double couple the Fmoc-His(Trt)-OH residue. Use a stronger coupling reagent and ensure sufficient equivalents of the amino acid and coupling reagents are used. Monitor the coupling reaction to completion. |
| Multiple peaks during HPLC purification with similar masses | 1. Racemization of the histidine residue leading to diastereomers. 2. Aspartimide formation if Asp is present (not in this sequence). 3. Modification of residues by scavengers or reactive intermediates during cleavage. | 1. Add HOBt or HOAt to the coupling reaction of histidine.[4] Avoid prolonged activation times and high temperatures.[5] 2. Not applicable to this sequence. 3. Use an optimized cleavage cocktail with appropriate scavengers like TIS and water.[8] Ensure the cleavage time is not excessively long. |
| Difficulty in purifying the final peptide | 1. Aggregation of the crude peptide after cleavage. 2. Co-elution of closely related impurities (e.g., diastereomers). | 1. Dissolve the crude peptide in a stronger solvent like neat DMSO or hexafluoroisopropanol (HFIP) before purification. 2. Optimize the HPLC gradient to improve separation. A shallower gradient may be required. Consider a different stationary phase if co-elution persists. |
Experimental Protocols
Solid-Phase Synthesis of Z-Phe-His(Trt)-Leu on Wang Resin
-
Resin Swelling: Swell Wang resin (pre-loaded with Leu) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh reagent for 15 minutes. Wash the resin thoroughly with DMF (3x), isopropanol (3x), and DMF (3x).
-
Histidine Coupling:
-
Pre-activate a solution of Fmoc-His(Trt)-OH (3 eq.), HCTU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, continue coupling or perform a second coupling.
-
Wash the resin as in step 2.
-
-
Phenylalanine Coupling:
-
Repeat the Fmoc deprotection step.
-
Couple Z-Phe-OH (3 eq.) using the same activation method as for histidine.
-
Wash the resin as in step 2.
-
-
Final Wash and Drying: Wash the resin with dichloromethane (DCM) (3x) and methanol (3x) and dry under vacuum.
Cleavage and Deprotection
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin) and shake at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum. Purify the peptide by reverse-phase HPLC.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for the solid-phase synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc-His(Trt)-OH | 109425-51-6 | Benchchem [benchchem.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Z-Phe-His-Leu Assay Buffer Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the angiotensin-converting enzyme (ACE) substrate, Z-Phe-His-Leu. The primary focus is to address and prevent its precipitation in common assay buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of the assay buffer?
A1: Precipitation of this compound can occur due to several factors related to its physicochemical properties and the composition of the assay buffer. The key reasons include:
-
pH of the Buffer: The solubility of peptides is highly dependent on pH. Peptides are least soluble at their isoelectric point (pI), the pH at which the net charge of the molecule is zero. The estimated pI of the unprotected Phe-His-Leu tripeptide is around 7.5-8.0. The N-terminal benzyloxycarbonyl (Z) group is neutral and does not ionize, but it significantly increases the hydrophobicity of the molecule. This hydrophobicity can lead to aggregation and precipitation, especially near the pI.
-
Buffer Composition and Ionic Strength: High concentrations of salts in the buffer can lead to "salting out," where the salt ions compete with the peptide for water molecules, reducing its solubility.
-
Concentration of this compound: Exceeding the solubility limit of this compound in the specific assay buffer will inevitably lead to precipitation.
-
Temperature: Temperature can affect solubility, although the effect can be complex. While warming can sometimes increase solubility, it can also accelerate degradation.
-
Improper Dissolution Technique: The method used to dissolve the lyophilized peptide is critical. Adding the powder directly to a buffer without proper initial solubilization can cause aggregation.
Q2: How can I determine the best buffer and pH for my experiment?
A2: The optimal buffer and pH will depend on the specific requirements of your assay, particularly the optimal pH for enzyme activity. For ACE assays, a pH range of 7.0 to 8.5 is common. To avoid precipitation:
-
Work at a pH away from the pI: For this compound, it is advisable to use a buffer with a pH either below 6.5 or above 8.5 to ensure the peptide carries a net positive or negative charge, respectively, which enhances solubility.
-
Buffer Choice: Common buffers for ACE assays include Tris-HCl, HEPES, and borate buffers. The choice of buffer can influence solubility. It is recommended to test the solubility of this compound in a small volume of your intended buffer before preparing a large stock solution.
Q3: What is the recommended procedure for dissolving this compound?
A3: To minimize precipitation, a stepwise dissolution procedure is recommended.
-
Initial Solubilization in an Organic Solvent: Due to the hydrophobic nature of the Z-group and the phenylalanine residue, it is best to first dissolve the lyophilized this compound powder in a minimal amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are suitable choices.
-
Slow Dilution into Assay Buffer: Once fully dissolved in the organic solvent, slowly add the concentrated peptide solution dropwise to your chilled assay buffer while gently vortexing or stirring. This gradual dilution prevents localized high concentrations that can lead to immediate precipitation.
Q4: Can I pre-dissolve this compound in water?
A4: Direct dissolution in water or aqueous buffer is often challenging for peptides with significant hydrophobic character like this compound and may lead to incomplete solubilization or aggregation. The use of a small amount of an organic solvent for initial dissolution is a more reliable method.
Q5: How does the ionic strength of the buffer affect this compound solubility?
A5: High ionic strength, typically from high salt concentrations (e.g., >150 mM NaCl), can decrease the solubility of peptides through the "salting-out" effect. If your assay protocol requires high salt concentrations, it is crucial to determine the maximum soluble concentration of this compound under those specific conditions empirically.
Quantitative Data Summary
Due to the limited availability of precise quantitative solubility data for this compound in various buffers in the public domain, the following table provides a qualitative and estimated guide to its solubility based on general peptide chemistry principles and the calculated isoelectric point (pI). Researchers should empirically determine the exact solubility for their specific experimental conditions.
| Buffer System | pH | Ionic Strength (NaCl) | Estimated Solubility of this compound | Recommendations & Remarks |
| 50 mM HEPES | 6.5 | 100 mM | Moderate to Good | Peptide will be positively charged, enhancing solubility. |
| 50 mM Tris-HCl | 7.4 | 150 mM | Low to Moderate | Close to the pI; risk of precipitation is higher. |
| 50 mM Tris-HCl | 8.3 | 150 mM | Moderate | pH is moving away from the pI, improving solubility. |
| 100 mM Borate | 8.3 | 300 mM | Low to Moderate | High ionic strength may reduce solubility. |
| 50 mM Phosphate | 7.0 | 100 mM | Low | Close to the pI and phosphate buffers can sometimes salt out peptides. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
Lyophilized this compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 549.63 g/mol ).
-
Initial Dissolution in DMSO: Carefully add the calculated mass of this compound to a microcentrifuge tube. Add a small volume of anhydrous DMSO to achieve a high concentration (e.g., 100 mM). Vortex gently until the powder is completely dissolved. A clear solution should be obtained.
-
Final Dilution: Slowly add the required volume of sterile water to the DMSO concentrate to reach the final desired concentration of 10 mM. Vortex gently to mix.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Standard ACE Assay Buffer (0.1 M Tris-HCl, 0.3 M NaCl, pH 8.3)
Materials:
-
Tris base (Tris(hydroxymethyl)aminomethane)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Tris Base: In a beaker with a magnetic stir bar, dissolve the required amount of Tris base in approximately 80% of the final desired volume of deionized water.
-
Add NaCl: Add the required amount of NaCl to the Tris solution and stir until fully dissolved.
-
Adjust pH: Place the beaker in a water bath to maintain a constant temperature (e.g., 25°C). Calibrate the pH meter. Slowly add concentrated HCl dropwise while stirring to adjust the pH to 8.3. Be cautious not to overshoot the target pH.
-
Final Volume: Once the desired pH is reached, transfer the solution to a graduated cylinder and add deionized water to reach the final volume.
-
Sterilization and Storage: Filter-sterilize the buffer through a 0.22 µm filter if required for your application. Store the buffer at 4°C.
Visualization
Caption: Troubleshooting workflow for this compound precipitation.
Technical Support Center: Purifying Z-Phe-His-Leu with HPLC
Welcome to the technical support center for optimizing the purification of the tripeptide Z-Phe-His-Leu using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides troubleshooting advice and practical protocols to help researchers, scientists, and drug development professionals achieve high-purity peptide fractions.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the HPLC purification of this compound and other synthetic peptides.
Q1: I'm seeing poor resolution between my target this compound peak and impurities. How can I improve separation?
A1: Poor resolution is a frequent challenge in peptide purification, often caused by an inappropriate gradient slope or suboptimal mobile phase composition.[1] To improve the separation of closely eluting peaks, you should optimize your gradient.[1]
-
Decrease the Gradient Slope: A shallower gradient provides more time for the peptide and its impurities to interact with the stationary phase, which can significantly enhance resolution.[2][3] For example, if your initial gradient is 10-90% acetonitrile over 20 minutes (a slope of 4%/min), try a gradient of 30-50% acetonitrile over 20 minutes (a slope of 1%/min) around the expected elution time of your peptide.
-
Alter Mobile Phase Selectivity: If a shallow gradient is insufficient, consider changing the mobile phase additive. While trifluoroacetic acid (TFA) is standard, using a different ion-pairing agent or an alternative solvent system can alter the selectivity of the separation.[4]
-
Change the Stationary Phase: The interaction between the peptide and the stationary phase is key to separation.[5] If you are using a C18 column, switching to a different stationary phase, such as C8 or phenyl-hexyl, can change the retention characteristics and improve resolution.
Q2: My this compound peak is tailing. What are the likely causes and solutions?
A2: Peak tailing can be caused by several factors, including column degradation, secondary interactions with the stationary phase, or column overload.
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the sample load by half to see if the peak shape improves.
-
Silica Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with basic residues like histidine, causing tailing. Ensure your mobile phase contains a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) to mask these interactions.[6] Using a high-purity silica column can also minimize this issue.[6]
-
Column Contamination or Degradation: Strongly retained impurities from previous injections can contaminate the column. If you suspect contamination, flush the column with a strong solvent mixture, such as isopropanol and 0.1 N nitric acid.[5] If the column is old or has been used extensively, it may need to be replaced.
Q3: I am observing "ghost peaks" in my chromatogram during a blank gradient run. What is their origin and how can I eliminate them?
A3: Ghost peaks are spurious peaks that appear in a chromatogram even when no sample is injected. They are typically caused by contaminants in the mobile phase or from carryover within the HPLC system.[1][5]
-
Mobile Phase Contamination: Contaminants in your water or organic solvent can accumulate on the column during equilibration and elute as peaks during the gradient.[1][5] To diagnose this, run two blank gradients: one with a short equilibration and one with a long equilibration. If the ghost peaks are larger after the longer equilibration, the contamination is likely in your mobile phase.[5] Use high-purity, HPLC-grade solvents and fresh solvent bottles to resolve this.[1]
-
System Carryover: Contamination can also reside in the injector, pump seals, or tubing.[1] To troubleshoot, systematically bypass components (e.g., the autosampler) to see if the peaks disappear.[1] Cleaning the autosampler injection port and needle is also recommended.[1]
Q4: The backpressure in my HPLC system is unusually high. What should I do?
A4: High backpressure is a common HPLC issue that usually indicates a blockage in the system.[1] A systematic approach is needed to locate and fix the problem.[1]
-
Check for Blockages: Start by checking the most common points of blockage, such as in-line filters and guard columns. Replace them if necessary.
-
Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the HPLC system components before the column.
-
Column Washing: If the column is blocked, try back-flushing it with an appropriate solvent at a low flow rate. Be sure to check the column's manual to ensure it is safe to back-flush.
Experimental Protocol: Optimizing HPLC Gradient for this compound
This protocol outlines a systematic approach to developing an optimized purification method for this compound using RP-HPLC.
1. Materials and Equipment:
-
Crude this compound peptide
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[6]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water[6]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile[6]
-
Sample Solvent: Mobile Phase A
2. Method:
-
Sample Preparation: Dissolve the crude this compound in the sample solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Scouting Gradient: Perform an initial broad gradient to determine the approximate elution time of this compound.
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: 220 nm
-
-
Gradient Optimization: Based on the scouting run, design a shallower, more focused gradient to improve resolution.[3] For example, if this compound eluted at 40% Mobile Phase B in the scouting run, a good starting point for an optimized gradient would be:
-
Flow Rate: 1.0 mL/min
-
Gradient: 30% to 50% Mobile Phase B over 20 minutes.
-
Detection: 220 nm
-
-
Further Optimization: If resolution is still not optimal, further decrease the gradient slope (e.g., 35% to 45% Mobile Phase B over 20 minutes).[7]
-
Fraction Collection: Once a satisfactory separation is achieved, scale up the injection volume for preparative purification and collect fractions corresponding to the target peptide peak.
-
Purity Analysis: Analyze the collected fractions using the optimized analytical gradient to confirm purity. Pool the purest fractions and proceed with lyophilization.[4]
Data Presentation: Impact of Gradient Slope on Peptide Separation
The table below summarizes the expected quantitative impact of adjusting the HPLC gradient slope on key separation parameters for a peptide like this compound.
| Parameter | Broad Gradient (e.g., 5-95% B in 20 min) | Shallow Gradient (e.g., 30-40% B in 20 min) |
| Resolution | Lower | Higher |
| Peak Width | Narrower | Broader |
| Run Time | Shorter | Longer |
| Solvent Consumption | Potentially higher per run | Potentially lower if focused |
Logical Workflow for HPLC Troubleshooting
The following diagram illustrates a systematic approach to troubleshooting common HPLC purification issues.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
dealing with enzyme instability in Z-Phe-His-Leu assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to enzyme instability in Z-Phe-His-Leu (ZPHL) assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of enzyme instability in this compound assays?
Enzyme instability in ZPHL assays can stem from several factors, often related to the intrinsic properties of the enzyme and the experimental conditions. Key causes include:
-
Suboptimal pH: Most enzymes have a narrow optimal pH range for activity and stability. Deviations from this range can lead to reduced activity or irreversible denaturation.[1][2][3][4]
-
Temperature Fluctuations: Both excessively high and low temperatures can negatively impact enzyme stability. High temperatures can cause denaturation, while freezing and thawing cycles can also lead to a loss of activity.[1][4]
-
Improper Storage: Long-term storage at inappropriate temperatures or in buffers without stabilizing agents can lead to a gradual loss of enzyme activity.
-
Presence of Proteases: Contamination of the enzyme preparation with proteases can lead to degradation of the target enzyme.
-
Mechanical Stress: Vigorous vortexing or shaking can cause mechanical stress and lead to enzyme denaturation.[5]
-
Presence of Denaturing Agents or Inhibitors: Contaminants in reagents or samples, such as heavy metals, organic solvents, or specific inhibitors, can inactivate the enzyme.[1]
Q2: Which enzymes are typically used in this compound assays and what are their characteristics?
This compound and similar peptides are common substrates for carboxypeptidases and angiotensin-converting enzyme (ACE).[6][7][8]
-
Carboxypeptidases (e.g., Carboxypeptidase A, Carboxypeptidase Y): These are exoproteases that cleave the C-terminal peptide bond. Their activity is often dependent on a metal cofactor (e.g., zinc for Carboxypeptidase A).[2] They exhibit broad substrate specificity.[1]
-
Angiotensin-Converting Enzyme (ACE): ACE is a dipeptidyl carboxypeptidase that plays a key role in the renin-angiotensin system. It cleaves dipeptides from the C-terminus of various substrates, including angiotensin I.[7][9][10]
Q3: How can I improve the stability of my enzyme during the assay?
Several strategies can be employed to enhance enzyme stability:
-
Optimize Buffer Conditions: Ensure the assay buffer has the optimal pH for your specific enzyme. The addition of salts, such as NaCl, can also improve stability for some enzymes like ACE.[6][8]
-
Use of Stabilizing Agents: Additives like glycerol, bovine serum albumin (BSA), or specific metal ions (e.g., ZnCl₂ for ACE) can help stabilize the enzyme.[9]
-
Control Temperature: Perform all assay steps at the recommended temperature. Avoid repeated freeze-thaw cycles of the enzyme stock solution by preparing single-use aliquots.[11]
-
Include Protease Inhibitors: If protease contamination is suspected, the addition of a protease inhibitor cocktail to the enzyme preparation can be beneficial.[12]
-
Gentle Handling: Avoid vigorous mixing of the enzyme solution. Gentle swirling or pipetting is recommended.
Troubleshooting Guide
Issue 1: Low or No Enzyme Activity
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inactive Enzyme | - Verify the expiration date of the enzyme. - Prepare fresh enzyme dilutions from a stock solution that has been stored correctly at -20°C or below in single-use aliquots to avoid freeze-thaw cycles.[11] - Test the activity of a new lot of enzyme. |
| Suboptimal Assay Conditions | - Confirm that the pH of the assay buffer is within the optimal range for the enzyme (see Table 1).[1][4] - Ensure the incubation temperature is optimal for the enzyme's activity (see Table 2).[1][4] |
| Incorrect Reagent Concentration | - Double-check the final concentrations of the enzyme, substrate, and any cofactors in the reaction mixture. |
| Presence of Inhibitors | - Ensure all reagents are free from contaminants. - If screening for inhibitors, run a positive control without the test compound. |
| Substrate Degradation | - Prepare the this compound substrate solution fresh for each experiment.[6][8] |
Issue 2: High Background Signal
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Substrate Instability/Spontaneous Hydrolysis | - Run a "substrate only" blank (without enzyme) to measure the rate of non-enzymatic hydrolysis. - Store the substrate solution protected from light and at the recommended temperature. |
| Contaminated Reagents | - Use high-purity water and reagents to prepare all solutions. - Filter-sterilize buffers to remove any microbial contamination that could contribute to background signal. |
| Non-specific Binding (in plate-based assays) | - Ensure proper blocking of the microplate wells if using an ELISA-like format. |
| Instrument Settings | - Optimize the gain and other settings of the spectrophotometer or fluorometer to minimize background noise. |
| Extended Read Time | - Read the plate immediately after adding the stop solution, as a delay can lead to increased background.[5] |
Issue 3: Poor Reproducibility (High Variability)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions like enzyme stocks containing glycerol. - Ensure consistent mixing of reagents in each well. |
| Temperature Gradients | - Pre-incubate the assay plate and reagents at the reaction temperature to ensure uniformity across the plate.[13] |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. - Fill the outer wells with buffer or water. |
| Reagent Instability After Dilution | - Prepare working solutions of the enzyme and substrate immediately before use.[6][8] |
| Inconsistent Incubation Times | - Use a multichannel pipette to start the reaction simultaneously in multiple wells. - Ensure precise timing of the incubation step. |
Quantitative Data Summary
Table 1: Optimal pH Ranges for Relevant Enzymes
| Enzyme | Typical Optimal pH Range | References |
| Carboxypeptidase A | 7.5 - 9.5 | [2] |
| Carboxypeptidase E | 5.0 - 7.0 | [4][14] |
| Carboxypeptidase Y | 5.0 - 6.0 | [3] |
| Angiotensin-Converting Enzyme (ACE) | 6.5 - 8.3 | [8][15] |
| Aspergillus niger Carboxypeptidase | 6.0 | [1] |
Table 2: Temperature Stability of Carboxypeptidases
| Enzyme/Organism Source | Optimal Temperature | Stability Notes | References |
| Aspergillus niger Carboxypeptidase | 45°C | Retains >80% activity after 1 hour at 30-50°C. | [1] |
| Sheep Lung ACE | 20-60°C (tested range) | Stable within this range for activity measurement. | [9] |
Experimental Protocols
Protocol 1: Standard this compound Assay for ACE Activity
This protocol is adapted from standard spectrophotometric assays for Angiotensin-Converting Enzyme.[6][8]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
This compound (Substrate)
-
HEPES Buffer (50 mM) with 300 mM NaCl, pH 8.3 at 37°C
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate
-
Deionized Water
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare the HEPES buffer and adjust the pH to 8.3 at 37°C.
-
Prepare a 0.3% (w/v) solution of this compound in the HEPES buffer. This should be prepared fresh.
-
Immediately before use, prepare a solution of ACE in cold deionized water to a concentration of 0.33 units/mL.
-
-
Assay Reaction:
-
In a test tube, add 0.20 mL of the this compound solution.
-
For the blank, add 0.25 mL of 1 M HCl.
-
Equilibrate the tubes to 37°C.
-
To start the reaction, add 0.05 mL of the ACE solution to both the test and blank tubes.
-
Immediately mix by swirling and incubate for 15 minutes at 37°C.
-
To stop the reaction in the test sample, add 0.25 mL of 1 M HCl.
-
-
Extraction and Measurement:
-
Add 2.00 mL of ethyl acetate to each tube.
-
Shake vigorously for 60 seconds.
-
Centrifuge for 2 minutes to separate the phases.
-
Carefully transfer 1.0 mL of the upper organic layer to a new vial.
-
Evaporate the ethyl acetate in a boiling water bath for 15 minutes in a fume hood.
-
Dissolve the residue in 3.00 mL of deionized water.
-
Measure the absorbance at 228 nm.
-
-
Calculation:
-
Calculate the change in absorbance between the test and blank samples.
-
Determine the enzyme activity based on the extinction coefficient of the product (Hippuric Acid). One unit of ACE produces 1.0 µmole of hippuric acid per minute.
-
Protocol 2: Testing the Efficacy of a Stabilizing Agent
Objective: To determine if an additive (e.g., glycerol, BSA, a specific salt) improves the thermal stability of the enzyme.
Materials:
-
Enzyme stock solution
-
Potential stabilizing agent
-
Assay buffer
-
This compound substrate solution
-
Water bath or incubator set to a challenging temperature (e.g., 50°C)
-
Standard assay reagents and instrumentation
Procedure:
-
Enzyme Preparation:
-
Prepare two sets of enzyme dilutions in the assay buffer.
-
To one set ("Stabilized"), add the potential stabilizing agent to the desired final concentration.
-
The other set ("Control") will not contain the stabilizing agent.
-
-
Thermal Challenge:
-
Incubate aliquots from both the "Stabilized" and "Control" sets at a temperature known to cause a gradual loss of activity (e.g., 50°C).
-
Remove aliquots from both sets at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately place the removed aliquots on ice to halt any further denaturation.
-
-
Activity Assay:
-
Measure the residual enzyme activity of each aliquot using the standard this compound assay protocol (Protocol 1).
-
Ensure that the final concentration of the stabilizing agent in the assay reaction is low enough not to interfere with the activity measurement.
-
-
Data Analysis:
-
For both the "Stabilized" and "Control" conditions, plot the percentage of initial activity remaining versus the incubation time at the elevated temperature.
-
Compare the stability profiles of the enzyme with and without the stabilizing agent. A slower rate of activity loss in the "Stabilized" sample indicates a positive effect of the additive.
-
Visualizations
Caption: Troubleshooting workflow for this compound assay issues.
Caption: Standard workflow for a this compound spectrophotometric assay.
References
- 1. A new carboxypeptidase from Aspergillus niger with good thermostability, pH stability and broad substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of pH on the structure and function of carboxypeptidase A: crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pH on carboxypeptidase-Y-catalyzed hydrolysis and aminolysis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of carboxypeptidase E. Effect of pH, temperature and Co2+ on kinetic parameters of substrate hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Angiotensin-converting enzyme: I. New strategies for assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Purification and characterization of angiotensin-converting enzyme (ACE) from sheep lung - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 11. benchchem.com [benchchem.com]
- 12. Sample prep reagents | Abcam [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Regulation of carboxypeptidase E. Effect of pH, temperature and Co2+ on kinetic parameters of substrate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrolysis of biological peptides by human angiotensin-converting enzyme-related carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Z-Phe-His-Leu and Hip-His-Leu for Angiotensin-Converting Enzyme (ACE) Assays
For researchers, scientists, and drug development professionals, the accurate measurement of Angiotensin-Converting Enzyme (ACE) activity is critical. The choice of substrate for the ACE assay significantly impacts the performance, sensitivity, and overall efficiency of the experiment. This guide provides an objective comparison of two commonly used substrates: Z-Phe-His-Leu (N-Carbobenzoxy-L-phenylalanyl-L-histidyl-L-leucine) and Hip-His-Leu (N-Hippuryl-L-histidyl-L-leucine), supported by experimental data and detailed protocols to aid in the selection of the most appropriate substrate for your research needs.
Executive Summary
Both this compound and Hip-His-Leu are effective substrates for the in vitro determination of ACE activity. Hip-His-Leu is a traditional and widely documented substrate, typically utilized in assays involving HPLC or spectrophotometric detection. In contrast, this compound is often employed in fluorometric assays and is reported to be hydrolyzed at a significantly faster rate, suggesting a higher turnover by the enzyme. The choice between these two substrates will largely depend on the specific requirements of the assay, including desired sensitivity, available equipment, and cost considerations.
Quantitative Data Presentation
| Parameter | This compound | Hip-His-Leu | Source(s) |
| Michaelis Constant (Km) | Not explicitly found in searches | ~1.34 mM | [1] |
| Relative Hydrolysis Rate | Reported to be ~10 times faster than Angiotensin I | Slower than this compound | [2] |
| Typical Assay Concentration | 2 mM | 5 mM | [3] |
| Detection Method | Fluorometry (with o-phthalaldehyde) | HPLC-UV, Spectrophotometry | [1][3][4] |
Performance Comparison
This compound:
This substrate is noted for its rapid hydrolysis by ACE, which can translate to a higher signal-to-noise ratio and potentially greater sensitivity in certain assay formats.[2] The resulting dipeptide, His-Leu, can be quantified using a fluorometric reaction with o-phthalaldehyde (OPA), offering a sensitive detection method.[5] This makes this compound a suitable candidate for high-throughput screening applications where speed and sensitivity are paramount.
Hip-His-Leu:
As a well-established substrate, Hip-His-Leu has been extensively used in a variety of ACE assays. The most common methods for detecting the product of its hydrolysis, hippuric acid, are reverse-phase high-performance liquid chromatography (HPLC) with UV detection and direct spectrophotometry.[1][4] While these methods are robust and reliable, they can be more time-consuming and may require more specialized equipment compared to fluorometric assays. The kinetic parameters for Hip-His-Leu are well-documented, providing a solid baseline for comparative studies.[1]
Experimental Protocols
ACE Assay Protocol using this compound (Fluorometric Detection)
This protocol is based on the fluorometric quantification of the His-Leu dipeptide product using o-phthalaldehyde (OPA).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
This compound substrate
-
Assay Buffer: 100 mM Borate buffer (pH 8.3) containing 300 mM NaCl
-
o-Phthalaldehyde (OPA) reagent
-
Stopping Solution: 3% Trichloroacetic acid (TCA)
-
Microplate fluorometer (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a working solution of this compound (2 mM) in the assay buffer.
-
In a microplate well, add 50 µL of the ACE enzyme solution (appropriately diluted in assay buffer).
-
To initiate the reaction, add 50 µL of the this compound working solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the stopping solution (3% TCA).
-
Add 100 µL of the OPA reagent to each well and incubate for 15 minutes at room temperature in the dark.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
A standard curve of His-Leu should be prepared to quantify the amount of product formed.
ACE Assay Protocol using Hip-His-Leu (HPLC Detection)
This protocol is a widely used method for the quantification of hippuric acid, the product of Hip-His-Leu hydrolysis, by HPLC.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hip-His-Leu substrate
-
Assay Buffer: 100 mM Borate buffer (pH 8.3) containing 300 mM NaCl
-
Stopping Solution: 1 M HCl
-
Ethyl Acetate
-
Mobile Phase for HPLC: Acetonitrile and water with 0.1% trifluoroacetic acid (gradient or isocratic, depending on the column and system)
-
HPLC system with a C18 column and UV detector (228 nm)
Procedure:
-
Prepare a working solution of Hip-His-Leu (5 mM) in the assay buffer.
-
In a microcentrifuge tube, add 100 µL of the ACE enzyme solution (appropriately diluted in assay buffer).
-
To initiate the reaction, add 150 µL of the Hip-His-Leu working solution.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid by adding 1.5 mL of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a known volume of mobile phase.
-
Inject an aliquot into the HPLC system and quantify the hippuric acid peak by comparing its area to a standard curve.
Visualizing the ACE Assay Workflows
Caption: Comparative workflow diagrams for ACE assays using this compound and Hip-His-Leu.
Caption: Enzymatic cleavage of this compound and Hip-His-Leu by ACE.
Conclusion
The selection between this compound and Hip-His-Leu for an ACE assay should be guided by the specific experimental goals and available resources.
-
This compound is an excellent choice for high-throughput screening and applications where high sensitivity and rapid turnover are advantageous. The fluorometric detection method is generally faster and involves fewer steps than HPLC-based methods.
-
Hip-His-Leu remains a reliable and well-characterized substrate, particularly for laboratories equipped with HPLC systems. Its extensive documentation in the literature provides a strong foundation for method development and data comparison.
Ultimately, for researchers embarking on ACE inhibitor screening or detailed kinetic studies, it may be beneficial to validate findings with both substrates to ensure the robustness and reproducibility of the results.
References
- 1. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active-site directed peptide l-Phe-d-His-l-Leu inhibits angiotensin converting enzyme activity and dexamethasone-induced hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenotyping Angiotensin-Converting Enzyme in Blood: A Necessary Approach for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shop.bachem.com [shop.bachem.com]
A Comparative Kinetic Analysis of Z-Phe-His-Leu and FAPGG as Substrates for Angiotensin-Converting Enzyme
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the kinetic parameters of two commonly used substrates for Angiotensin-Converting Enzyme (ACE): Z-Phe-His-Leu (represented by its close analog Hippuryl-L-Histidyl-L-Leucine, HHL) and N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG). This objective comparison is supported by experimental data from peer-reviewed literature to aid researchers in selecting the appropriate substrate for their ACE activity assays.
Quantitative Data Summary
The following table summarizes the key kinetic parameters for the hydrolysis of HHL and FAPGG by Angiotensin-Converting Enzyme. It is important to note that the experimental conditions, such as enzyme source, pH, and temperature, can influence these values.
| Substrate | Km (mM) | Vmax (µmol/min or other reported units) | Enzyme Source | Assay Method | Reference |
| Hippuryl-L-Histidyl-L-Leucine (HHL) | 0.9 | Not specified | Human Serum | Colorimetric | [1] |
| 1.34 ± 0.08 | 36.8 ± 11.5 x 10-10 M/min | Canine Cardiac Tissue | HPLC | [2] | |
| 0.0308 ± 0.0001 | 1.3 ± 0.01 x 10-6 mol/min | Porcine Lung | Colorimetric | [3] | |
| N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) | 0.337 | Not specified | Frog Serum | Spectrophotometric | |
| 0.282 | Not specified | Newt Serum | Spectrophotometric | ||
| 1.305 | Not specified | Swine Serum | Spectrophotometric |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ACE Kinetic Assay using Hippuryl-L-Histidyl-L-Leucine (HHL)
This assay is a widely used method to determine ACE activity. The protocol can be adapted for either spectrophotometric or High-Performance Liquid Chromatography (HPLC) detection of the product, hippuric acid (HA).
Principle: ACE catalyzes the hydrolysis of HHL to release hippuric acid and the dipeptide His-Leu. The amount of hippuric acid produced is proportional to the ACE activity.
Materials:
-
Angiotensin-Converting Enzyme (e.g., from rabbit lung or purified from serum)
-
Hippuryl-L-Histidyl-L-Leucine (HHL)
-
Sodium Borate Buffer (e.g., 0.1 M, pH 8.3) containing NaCl (e.g., 0.3 M)
-
Hydrochloric Acid (HCl) (e.g., 1 M) to stop the reaction
-
For Colorimetric Assay: Pyridine, Benzene Sulfonyl Chloride
-
For HPLC Assay: HPLC system with a C18 column, mobile phase (e.g., acetonitrile/water with trifluoroacetic acid), hippuric acid standard.
Procedure (General):
-
Substrate Preparation: Prepare a stock solution of HHL in the sodium borate buffer.
-
Enzyme Reaction:
-
Pre-incubate a known amount of ACE enzyme with the assay buffer at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the HHL substrate to the enzyme solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination: Stop the reaction by adding HCl.
-
Product Quantification:
-
Colorimetric Method: Add pyridine and benzene sulfonyl chloride to the reaction mixture. The hippuric acid forms a yellow-colored complex that can be measured spectrophotometrically at approximately 410 nm.[3]
-
HPLC Method: Inject the reaction mixture into an HPLC system. Separate the hippuric acid from the unreacted HHL on a C18 column and quantify by measuring the absorbance at a specific wavelength (e.g., 228 nm) against a standard curve of hippuric acid.[2]
-
ACE Kinetic Assay using N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)
This is a continuous spectrophotometric assay that offers convenience and high-throughput capabilities.
Principle: ACE cleaves FAPGG into FAP (N-[3-(2-furyl)acryloyl]-L-phenylalanine) and the dipeptide Gly-Gly. This cleavage results in a decrease in absorbance at 340 nm, which can be monitored in real-time.
Materials:
-
Angiotensin-Converting Enzyme
-
N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)
-
HEPES or Borate Buffer (e.g., 50-80 mM, pH 7.5-8.2) containing NaCl (e.g., 0.3 M) and ZnCl₂ (e.g., 10 µM)
-
Spectrophotometer capable of measuring absorbance at 340 nm and maintaining a constant temperature (e.g., 37°C).
Procedure:
-
Reagent Preparation: Prepare a solution of FAPGG in the assay buffer.
-
Enzyme Reaction and Measurement:
-
Equilibrate the spectrophotometer and the FAPGG solution to the desired temperature (e.g., 37°C).
-
Add a known amount of ACE enzyme to the FAPGG solution in a cuvette.
-
Immediately start monitoring the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The ACE activity is calculated using the molar extinction coefficient of FAPGG.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of ACE in the Renin-Angiotensin System and a typical experimental workflow for determining ACE activity.
Caption: The role of ACE in the Renin-Angiotensin System.
Caption: A generalized workflow for conducting an ACE kinetic assay.
References
- 1. Optimized determination of angiotensin I-converting enzyme activity with hippuryl-L-histidyl-L-leucine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Z-Phe-His-Leu with Various Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate Z-Phe-His-Leu's performance with various proteases, supported by available experimental data. The information is intended to aid researchers in selecting appropriate enzymatic assays and understanding the potential for off-target effects in drug development.
Introduction
This compound (N-Carbobenzoxy-L-Phenylalanyl-L-Histidyl-L-Leucine) is a synthetic tripeptide widely recognized as a substrate for Angiotensin-Converting Enzyme (ACE). ACE is a key zinc metalloprotease in the Renin-Angiotensin System (RAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the vasoconstrictor angiotensin II. Understanding the specificity of this compound is critical for accurate ACE activity assessment and for identifying potential cross-reactivity with other proteases, which could have implications in various physiological and pathological processes.
Comparative Analysis of Protease Activity on this compound
While this compound is a well-established substrate for Angiotensin-Converting Enzyme (ACE), its interaction with other proteases is less characterized. The following table summarizes the available quantitative and qualitative data on the cross-reactivity of this compound with other key proteases.
| Protease | Enzyme Class | Known Interaction with this compound | Kinetic Parameters (Km, kcat) | Supporting Evidence |
| Angiotensin-Converting Enzyme (ACE) | Zinc Metalloprotease | Primary Substrate | Specific Km and kcat values for this compound with ACE are not readily available in the cited literature. However, for the similar substrate Hip-His-Leu, a Km of 0.21 mM and a kcat of 5 x 10³ min⁻¹ have been reported. The ratio of hydrolysis rates of this compound (ZPHL) to Hip-His-Leu (HHL) is used to characterize different ACE domains. | This compound is widely cited as a synthetic substrate for ACE. The ZPHL/HHL ratio is a standard method for differentiating ACE domain activity. |
| Angiotensin-Converting Enzyme 2 (ACE2) | Zinc Metalloprotease | No Hydrolytic Activity | Not applicable. | Studies have shown that under conditions where this compound is efficiently cleaved by ACE, no hydrolytic activity is observed with ACE2.[1] |
| Carboxypeptidase A | Zinc Metalloprotease | Potential Substrate (Qualitative) | Direct kinetic data for this compound is not available. However, Carboxypeptidase A shows a preference for cleaving C-terminal hydrophobic amino acids such as Phenylalanine and Leucine. For substrates with these C-terminal residues (e.g., FA-Phe-Phe, FA-Phe-Leu), human Carboxypeptidase A1 exhibits Km values in the range of 100-800 µM and kcat values of 4-10 s⁻¹. | Carboxypeptidase A's known substrate specificity suggests it is likely to cleave the His-Leu bond in this compound.[2][3][4][5] |
| Chymotrypsin | Serine Protease | Potential Substrate (Qualitative) | Direct kinetic data for this compound is not available. Chymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids like Phenylalanine. | Based on its primary specificity, chymotrypsin is expected to cleave the Phe-His bond in this compound.[6][7][8][9] |
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, detailed methodologies for key experiments are provided below.
Spectrophotometric Assay for Protease Activity
This protocol can be adapted to measure the activity of various proteases on this compound by monitoring the cleavage of the peptide bond.
Principle: The hydrolysis of the peptide bond can be monitored by derivatizing the newly formed N-terminal amine with a chromogenic reagent, such as ninhydrin or fluorescamine, leading to a product that can be quantified spectrophotometrically.
Materials:
-
This compound substrate
-
Protease of interest (e.g., ACE, Carboxypeptidase A, Chymotrypsin)
-
Assay Buffer (specific to the protease, e.g., Tris-HCl for ACE)
-
Detection Reagent (e.g., Ninhydrin or Fluorescamine solution)
-
Stopping Solution (e.g., appropriate acid or base to halt the enzymatic reaction)
-
Spectrophotometer or microplate reader
Procedure:
-
Substrate and Enzyme Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).
-
Prepare a stock solution of the protease in its recommended buffer. The optimal concentration should be determined empirically.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube or a well of a microplate, add the assay buffer.
-
Add the this compound substrate to the desired final concentration.
-
Initiate the reaction by adding the protease solution.
-
Incubate at the optimal temperature for the enzyme for a defined period.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the stopping solution.
-
Add the detection reagent and incubate as required for color development.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of L-Leucine to quantify the amount of product released.
-
Calculate the initial reaction velocity and determine kinetic parameters (Km and kcat) by varying the substrate concentration.
-
High-Performance Liquid Chromatography (HPLC) Assay for Protease Activity
This method allows for the direct separation and quantification of the substrate and its cleavage products.
Principle: Reverse-phase HPLC separates molecules based on their hydrophobicity. The substrate this compound and its cleavage products (e.g., Z-Phe and His-Leu, or Z-Phe-His and Leu) will have different retention times, allowing for their quantification.
Materials:
-
This compound substrate
-
Protease of interest
-
Assay Buffer
-
Stopping Solution (e.g., Trifluoroacetic acid, TFA)
-
HPLC system with a C18 column
-
Mobile Phase (e.g., a gradient of acetonitrile in water with 0.1% TFA)
Procedure:
-
Enzymatic Reaction:
-
Perform the enzymatic reaction as described in the spectrophotometric assay protocol.
-
-
Sample Preparation:
-
Stop the reaction by adding an equal volume of the stopping solution (e.g., 1% TFA).
-
Centrifuge the sample to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the components using a suitable gradient of the mobile phase.
-
Monitor the elution profile at a specific wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the substrate and its cleavage products based on their retention times (determined using standards).
-
Quantify the peak areas to determine the concentration of substrate consumed and product formed.
-
Calculate kinetic parameters from the initial reaction rates at different substrate concentrations.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The proteases discussed in this guide are involved in critical signaling pathways. Understanding these pathways provides context for the importance of substrate specificity.
Caption: The Renin-Angiotensin System (RAS) pathway.
Caption: Major pathways of Bradykinin degradation.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the cross-reactivity of this compound.
References
- 1. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate Specificity of Human Carboxypeptidase A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 5. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 6. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate specificity of the chymotrypsin-like protease in secretory granules isolated from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chymotrypsin [sigmaaldrich.com]
A Comparative Guide to Fluorescence and Colorimetric Assays for Z-Phe-His-Leu
For researchers and drug development professionals engaged in the study of Angiotensin-Converting Enzyme (ACE) and its inhibitors, the selection of an appropriate assay methodology is a critical decision. The tripeptide Z-Phe-His-Leu serves as a well-established substrate for ACE, and its enzymatic cleavage can be monitored using either fluorescence or colorimetric detection methods. This guide provides an objective comparison of these two assay formats, supported by experimental data from analogous ACE substrates, to aid in the selection of the most suitable method for your research needs.
Principles of Detection
The enzymatic activity of ACE on the substrate this compound results in the cleavage of the His-Leu dipeptide, yielding Z-Phe and His-Leu. Both fluorescence and colorimetric assays are designed to quantify the rate of this reaction, albeit through different detection principles.
Fluorescence Assays: These assays typically rely on a secondary reaction to generate a fluorescent signal. In the context of this compound, the liberated His-Leu dipeptide can be reacted with a fluorogenic reagent, such as o-phthaldialdehyde (OPA), to produce a highly fluorescent adduct. The intensity of the emitted light, measured at a specific wavelength, is directly proportional to the amount of His-Leu produced and thus to the ACE activity.
Colorimetric Assays: Colorimetric assays for ACE activity often involve a multi-step process that results in a colored product. While direct colorimetric detection of the this compound cleavage products is less common, analogous assays using substrates like Hippuryl-His-Leu (HHL) provide a framework. In these assays, the released hippuric acid or a derivative is chemically modified to generate a chromophore that can be quantified by measuring its absorbance at a specific wavelength.
Head-to-Head Performance Comparison
The choice between a fluorescence and a colorimetric assay often depends on the specific requirements of the experiment, such as sensitivity, throughput, and cost. The following table summarizes key performance metrics, compiled from studies on ACE assays using substrates analogous to this compound.
| Performance Metric | Fluorescence Assay (HHL + OPA) | Colorimetric Assay (HHL) | Colorimetric Assay (FAPGG) |
| Principle | Detection of fluorescent His-Leu-OPA adduct | Detection of colored hippuric acid derivative | Decrease in absorbance of substrate |
| Detection Wavelength | Ex: 360 nm / Em: 485 nm | 410 nm | 340 nm |
| Limit of Detection (LOD) | Not explicitly stated, but high sensitivity reported | 1.46 x 10⁻⁷ M (for hippuric acid)[1][2] | 27.5 U/L[3] |
| Limit of Quantification (LOQ) | Not explicitly stated | 4.43 x 10⁻⁷ M (for hippuric acid)[1][2] | Not explicitly stated |
| Dynamic Range | 1.5 - 110 mU of ACE activity | Not explicitly stated | 27.5 - 682 U/L[3] |
| Kinetic Parameters (Km) | 3.0 mM (for HHL) | 30.8 µM (for HHL)[1][2] | Not explicitly stated |
| Z'-Factor | > 0.5 (generally for fluorescence assays) | Not explicitly stated | Not explicitly stated |
| Throughput | High, amenable to 96- and 384-well plates | High, amenable to 96-well plates[1][2] | Moderate to High |
| Cost | Generally higher (fluorogenic reagents, plate reader) | Generally lower (common lab reagents) | Moderate |
| Interference | Potential for fluorescence quenching/enhancement | Potential for colored compounds in samples | Potential for compounds absorbing at 340 nm |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and procedural differences, the following diagrams illustrate the enzymatic reaction and the comparative workflows of fluorescence and colorimetric assays.
Detailed Experimental Protocols
The following are generalized protocols for performing fluorescence and colorimetric assays for ACE activity using this compound or an analogous substrate. These should be optimized for specific experimental conditions.
Fluorescence Assay Protocol (using this compound and OPA)
-
Reagent Preparation:
-
Assay Buffer: 100 mM Borate buffer, pH 8.3, containing 300 mM NaCl.
-
Substrate Stock Solution: Prepare a 5 mM solution of this compound in a suitable solvent (e.g., methanol) and dilute to the desired working concentration in Assay Buffer.
-
ACE Solution: Reconstitute purified ACE in Assay Buffer to a working concentration.
-
OPA Reagent: Prepare the o-phthaldialdehyde reagent according to standard protocols.
-
His-Leu Standard: Prepare a stock solution of His-Leu for generating a standard curve.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add 20 µL of the sample or His-Leu standard.
-
Add 20 µL of the ACE solution to the sample wells. For the standard curve, add 20 µL of Assay Buffer.
-
Initiate the reaction by adding 20 µL of the this compound substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 10 µL of 3 M HCl.
-
Add 150 µL of the OPA reagent to all wells.
-
Incubate at room temperature for 15 minutes in the dark.
-
Measure the fluorescence intensity using a microplate reader with excitation at 360 nm and emission at 485 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence intensity of the His-Leu standards against their concentrations.
-
Determine the concentration of His-Leu produced in the sample wells from the standard curve.
-
Calculate the ACE activity, typically expressed as nmol of His-Leu produced per minute per mg of protein.
-
Colorimetric Assay Protocol (based on HHL cleavage)
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium borate buffer, pH 8.2, containing 300 mM NaCl.[2]
-
Substrate Stock Solution: Prepare a 5 mM solution of Hippuryl-His-Leu (HHL) in Assay Buffer.[2]
-
ACE Solution: Reconstitute purified ACE in Assay Buffer.
-
Stopping Reagent: 1 M HCl.[2]
-
Colorimetric Reagents: Pyridine and Benzene Sulfonyl Chloride (BSC).[1][2]
-
-
Assay Procedure:
-
To each well of a 96-well clear microplate, add 25 µL of the sample and 125 µL of Assay Buffer.
-
Add 25 µL of the ACE solution.
-
Initiate the reaction by adding 50 µL of the 5 mM HHL substrate solution.[2]
-
Incubate the plate at 37°C for 30 minutes.[2]
-
Stop the reaction by adding 200 µL of 1 M HCl.[2]
-
Add 400 µL of pyridine followed by 200 µL of BSC.
-
Incubate at room temperature for 5-10 minutes to allow for color development.
-
Measure the absorbance at 410 nm using a microplate reader.[1][2]
-
-
Data Analysis:
-
A standard curve can be generated using known concentrations of hippuric acid.
-
Calculate the amount of hippuric acid produced in the samples from the standard curve.
-
Determine the ACE activity based on the rate of hippuric acid formation.
-
Conclusion
Both fluorescence and colorimetric assays offer viable methods for measuring ACE activity using the substrate this compound or its analogs.
-
Fluorescence assays are generally characterized by higher sensitivity, making them suitable for samples with low enzyme concentrations. Their "mix-and-read" format is also highly amenable to high-throughput screening (HTS) applications.
-
Colorimetric assays , while potentially less sensitive, are often more cost-effective and utilize standard laboratory equipment. They provide a robust and reliable method for routine ACE activity measurements and inhibitor screening.
The ultimate choice of assay will depend on the specific research question, available instrumentation, and the desired balance between sensitivity, throughput, and cost. For high-throughput screening of large compound libraries, the superior sensitivity and automation compatibility of fluorescence assays may be advantageous. For routine enzymatic characterization and inhibitor potency determination, the cost-effectiveness and simplicity of colorimetric assays present a compelling alternative.
References
Z-Phe-His-Leu as a Reference Standard for ACE Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Z-Phe-His-Leu as a reference standard for Angiotensin-Converting Enzyme (ACE) substrates. It offers an objective analysis of its performance against other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate substrate for specific research needs.
Introduction to ACE and its Substrates
Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), a critical pathway in the regulation of blood pressure.[][2] ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2] It also inactivates the vasodilator bradykinin. Given its crucial role in cardiovascular function, ACE is a major target for the development of antihypertensive drugs.
The in vitro assessment of ACE activity and the screening of potential inhibitors rely on the use of synthetic substrates. An ideal substrate should be specific, sensitive, and allow for a reproducible and straightforward assay. Historically, Hippuryl-His-Leu (HHL) has been a widely used substrate for this purpose.[3] this compound (N-Carbobenzoxy-L-phenylalanyl-L-histidyl-L-leucine), a structurally similar peptide, has also been employed, exhibiting distinct properties that make it a valuable tool in ACE research. This guide will focus on comparing this compound with other commonly used ACE substrates, namely HHL and Furanacryloyl-Phe-Gly-Gly (FAPGG).
Comparison of ACE Substrates
The choice of substrate for an ACE assay can significantly impact the experimental results, including kinetic parameters and inhibitor screening outcomes. The two major isoforms of ACE, the somatic (sACE) and testicular (tACE) forms, further add to this complexity. Somatic ACE has two catalytic domains, the N- and C-domains, which exhibit different substrate specificities.[4]
Key Performance Characteristics:
-
This compound (ZPHL): This substrate shows a preferential hydrolysis by the N-domain of somatic ACE.[5] This characteristic makes it particularly useful for studies aiming to differentiate the activity of the two domains or to screen for domain-specific inhibitors.
-
Hippuryl-His-Leu (HHL): In contrast to ZPHL, HHL is preferentially cleaved by the C-domain of somatic ACE.[5] It is one of the most traditionally used substrates for general ACE activity assays.[3]
-
Furanacryloyl-Phe-Gly-Gly (FAPGG): This chromogenic substrate offers the advantage of a continuous spectrophotometric assay, as its hydrolysis leads to a decrease in absorbance at 340 nm.[6][7] This simplifies the experimental procedure by eliminating the need for a separation step, such as HPLC, which is often required for HHL and ZPHL.[6]
Quantitative Data Summary
The following table summarizes the available kinetic parameters for the different ACE substrates. It is important to note that direct, universally cited Km and Vmax values for this compound are not as readily available in the literature as for HHL and FAPGG. However, its utility is well-established through its differential hydrolysis by the ACE domains.
| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Catalytic Efficiency (kcat/Km) | Assay Principle | Reference |
| This compound (ZPHL) | Not widely reported | Not widely reported | Not widely reported | HPLC or Fluorometric (detection of His-Leu) | [4][8] |
| Hippuryl-His-Leu (HHL) | 0.21 mM | 33.7 units/mg | Not explicitly stated | HPLC or Spectrophotometric (detection of Hippuric Acid) | [9] |
| Furanacryloyl-Phe-Gly-Gly (FAPGG) | 0.30 mM | Not explicitly stated | 6.33 x 10^4 M⁻¹min⁻¹ (kcat = 19000 min⁻¹) | Spectrophotometric (decrease in absorbance at 340 nm) | [7] |
Experimental Protocols
Detailed methodologies for conducting ACE activity assays using each of the discussed substrates are provided below.
Protocol 1: ACE Activity Assay using this compound (or HHL)
This protocol is adapted for both this compound and HHL, with the primary difference being the substrate used. The detection of the product (His-Leu or Hippuric Acid) is typically achieved through HPLC or a fluorometric method after reaction with a fluorescent probe.
Materials:
-
ACE (from rabbit lung or other sources)
-
This compound or Hippuryl-His-Leu (HHL)
-
Assay Buffer: 50 mM HEPES or Sodium Borate buffer (pH 8.3) containing 300 mM NaCl and 10 µM ZnCl₂
-
Stopping Solution: 1 M HCl
-
HPLC system with a C18 column or a fluorometer
-
Reagents for derivatization if using fluorometric detection (e.g., o-phthaldialdehyde)
Procedure:
-
Prepare a working solution of ACE in the assay buffer.
-
Prepare different concentrations of the substrate (this compound or HHL) in the assay buffer. A typical concentration for this compound is 2 mM, and for HHL is 5 mM.[8]
-
In a microcentrifuge tube, mix the ACE solution with the substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure less than 15% of the substrate is hydrolyzed.
-
Stop the reaction by adding the stopping solution (1 M HCl).
-
Analyze the reaction mixture by HPLC to quantify the amount of product formed (His-Leu or Hippuric Acid). Alternatively, for fluorometric detection, derivatize the product and measure the fluorescence.
-
Calculate the enzyme activity based on the amount of product formed per unit time.
Protocol 2: ACE Activity Assay using FAPGG
This protocol describes a continuous spectrophotometric assay.[10]
Materials:
-
ACE (from rabbit lung or other sources)
-
Furanacryloyl-Phe-Gly-Gly (FAPGG)
-
Assay Buffer: 50 mM HEPES or Tris-HCl buffer (pH 7.5) containing 300 mM NaCl
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a working solution of ACE in the assay buffer.
-
Prepare a solution of FAPGG in the assay buffer. A typical concentration is 1 mM.[11]
-
Equilibrate the spectrophotometer and the reagents to the desired reaction temperature (e.g., 37°C).
-
In a cuvette, add the assay buffer and the FAPGG solution.
-
Initiate the reaction by adding the ACE solution to the cuvette and mix quickly.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve. The ACE activity is proportional to the rate of absorbance change.
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin System (RAS) Pathway.
Experimental Workflow
Caption: General Experimental Workflow for an ACE Inhibition Assay.
Conclusion
This compound serves as a valuable reference standard for ACE substrates, particularly when investigating the differential activities of the N- and C-domains of somatic ACE. While HHL remains a widely used standard for general ACE activity, and FAPGG offers a more convenient continuous assay format, the domain specificity of ZPHL provides a unique advantage for more nuanced studies of ACE enzymology and inhibitor design. The choice of substrate should be guided by the specific research question, with consideration for the required sensitivity, throughput, and the need to distinguish between the activities of the two ACE domains.
References
- 2. mdpi.com [mdpi.com]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of ACE activity with 2 substrates provides information on the status of somatic ACE and allows detection of inhibitors in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Angiotensin converting enzyme: substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and characterization of angiotensin-converting enzyme (ACE) from sheep lung - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic ACE Substrates for Researchers
For scientists and drug development professionals engaged in the study of the Renin-Angiotensin System (RAS), the selection of an appropriate synthetic substrate for Angiotensin-Converting Enzyme (ACE) is a critical experimental decision. The choice of substrate can significantly impact assay sensitivity, throughput, and the nature of the obtained kinetic data. This guide provides an objective comparison of commonly used synthetic ACE substrates, supported by experimental data and detailed protocols to aid in making an informed choice for your research needs.
Overview of Common Synthetic ACE Substrates
Several synthetic peptides have been developed to serve as substrates for ACE in vitro, each with distinct characteristics. The most prevalent of these include Hippuryl-His-Leu (HHL), Furanacryloyl-Phe-Gly-Gly (FAPGG), and various fluorogenic substrates, often utilizing o-aminobenzoic acid (Abz) as a fluorescent group. The selection among these often depends on the desired assay format, required sensitivity, and available instrumentation.
Quantitative Performance Comparison
The enzymatic efficiency of ACE with different synthetic substrates can be compared using key kinetic parameters such as the Michaelis constant (Km), catalytic constant (kcat), and the overall catalytic efficiency (kcat/Km). Below is a summary of available quantitative data for some of the most common synthetic ACE substrates.
| Substrate | Detection Method | Km | kcat | kcat/Km | Key Advantages | Key Disadvantages |
| Hippuryl-His-Leu (HHL) | HPLC, Spectrophotometry | 1.34 ± 0.08 mM[1] | - | - | Well-established, specific | Discontinuous assay, requires extraction step (spectrophotometry) or specialized equipment (HPLC) |
| Furanacryloyl-Phe-Gly-Gly (FAPGG) | Spectrophotometry | 0.30 mM[2] | 19000 min⁻¹[2] | 6.33 x 10⁷ M⁻¹min⁻¹ | Continuous assay, simple | Potential for interference from colored compounds |
| o-aminobenzoylglycyl-p-nitrophenylalanilproline | Fluorometry | - | - | - | High sensitivity, continuous assay | Can be expensive, potential for quenching interference |
| Abz-FRK(Dnp)P-OH | Fluorometry | - | - | - | High sensitivity, specific for somatic ACE[3] | Can be expensive |
| Abz-SDK(Dnp)P-OH | Fluorometry | - | - | - | High sensitivity, selective for N-domain of ACE[3] | Can be expensive |
Signaling Pathway and Experimental Workflow
To provide a better context for the application of these substrates, the following diagrams illustrate the Renin-Angiotensin System and a general workflow for an ACE activity assay.
Detailed Experimental Protocols
Below are detailed methodologies for performing ACE activity assays using HHL and FAPGG.
Protocol 1: ACE Activity Assay using Hippuryl-His-Leu (HHL)
This method is based on the quantification of hippuric acid (HA) produced from the enzymatic cleavage of HHL by ACE.
Materials:
-
ACE from rabbit lung
-
Hippuryl-His-Leu (HHL)
-
Sodium borate buffer (0.1 M, pH 8.3) containing 0.3 M NaCl
-
1 M HCl
-
Ethyl acetate
-
HPLC system with a C18 column or a UV-Vis spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a 5 mM solution of HHL in 0.1 M sodium borate buffer (pH 8.3) with 0.3 M NaCl.
-
Enzyme Preparation: Prepare a 100 mU/mL solution of ACE in the same borate buffer.
-
Reaction Mixture: In a microcentrifuge tube, mix 50 µL of the HHL solution with 20 µL of the ACE solution. For inhibitor studies, pre-incubate the enzyme with the inhibitor for 5 minutes before adding the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.
-
Extraction (for Spectrophotometry):
-
Add 1.5 mL of ethyl acetate to the reaction tube.
-
Vortex for 15 seconds to extract the hippuric acid.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate at 95°C for 10 minutes.
-
Re-dissolve the dried hippuric acid in 1 mL of distilled water.
-
Measure the absorbance at 228 nm.
-
-
Analysis (for HPLC):
-
Filter the reaction mixture through a 0.22 µm filter.
-
Inject an appropriate volume onto a C18 HPLC column.
-
Elute with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).
-
Monitor the elution of hippuric acid at 228 nm.
-
-
Calculation: Quantify the amount of hippuric acid formed by comparing the absorbance or peak area to a standard curve of known hippuric acid concentrations.
Protocol 2: ACE Activity Assay using Furanacryloyl-Phe-Gly-Gly (FAPGG)
This is a continuous spectrophotometric assay that measures the decrease in absorbance at 340 nm as FAPGG is hydrolyzed.
Materials:
-
ACE from rabbit lung
-
Furanacryloyl-Phe-Gly-Gly (FAPGG)
-
HEPES buffer (50 mM, pH 7.5) containing 0.3 M NaCl and 10 µM ZnCl2
-
UV-Vis spectrophotometer with kinetic measurement capabilities
Procedure:
-
Substrate Preparation: Prepare a 5 mM solution of FAPGG in the HEPES buffer.
-
Enzyme Preparation: Prepare a suitable concentration of ACE (e.g., 0.5 U/mL) in the same HEPES buffer.
-
Reaction Mixture: In a cuvette, add 10 µL of the ACE solution to 10 µL of the 5 mM FAPGG solution. The final volume can be adjusted with the buffer. For inhibitor studies, pre-incubate the enzyme with the inhibitor.
-
Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm every minute for a period of 20 minutes at 37°C.
-
Calculation: The rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The ACE activity is proportional to the rate of decrease in absorbance.
Protocol 3: Fluorometric ACE Activity Assay using Abz-peptides
This protocol describes a general method for a highly sensitive, continuous assay using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
ACE from rabbit lung
-
Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanyl-proline)
-
Assay buffer (e.g., 150 mM Tris-base buffer, pH 8.3)
-
Fluorescence microplate reader or fluorometer
Procedure:
-
Reagent Preparation: Prepare solutions of the ACE enzyme and the fluorogenic substrate in the assay buffer at the desired concentrations.
-
Reaction Mixture: In a microplate well, mix 50 µL of the ACE enzyme solution with 50 µL of the substrate solution. For inhibitor studies, pre-incubate the enzyme with the inhibitor.
-
Fluorescence Measurement: Immediately place the microplate in the reader and measure the increase in fluorescence over time (e.g., excitation at 320 nm and emission at 420 nm).
-
Calculation: The ACE activity is proportional to the rate of increase in fluorescence. The results can be quantified using a standard curve of the fluorescent product (e.g., o-aminobenzoylglycine).
Conclusion
The choice of a synthetic substrate for ACE activity assays is a critical step in experimental design. HHL-based assays are well-established but can be laborious. FAPGG provides a simpler, continuous spectrophotometric method suitable for many applications. For high-sensitivity and high-throughput screening, fluorogenic substrates are the preferred choice. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate substrate and methodology for their specific research goals in the exploration of ACE and its inhibitors.
References
- 1. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate specificity and kinetic characteristics of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthetic Z-Phe-His-Leu: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in ensuring experimental validity and therapeutic safety. This guide provides an objective comparison of key analytical methods for assessing the purity of the synthetic tripeptide Z-Phe-His-Leu (N-benzyloxycarbonyl-L-phenylalanyl-L-histidyl-L-leucine). We will delve into the experimental protocols of prevalent techniques, present comparative data, and visualize the analytical workflow.
The synthesis of peptides, while increasingly sophisticated, can introduce various impurities. These can include deletion sequences (e.g., Z-Phe-Leu), insertion sequences, or peptides with incomplete removal of protecting groups from amino acid side chains.[1][2][3] Degradation-related impurities, such as oxidation products, can also arise during manufacturing or storage.[4] Therefore, robust analytical methods are essential to identify and quantify these impurities.
Comparative Analysis of Key Purity Assessment Methods
The primary methods for analyzing the purity of synthetic peptides are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7] Each technique offers distinct advantages and provides complementary information regarding the purity and identity of the target peptide.
| Analytical Method | Principle | Information Provided | Typical Purity Range Detected | Resolution | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase.[8] | Purity (% area), retention time, presence of impurities. | 70-98%[5] | High | Robust, quantitative, widely available.[9] | Co-elution of impurities can lead to inaccurate purity assessment.[10] |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio (m/z) of ionized molecules.[11] | Molecular weight confirmation, impurity identification, sequence verification (MS/MS).[10][12] | Detects impurities at levels of 0.1% or higher.[10] | Very High | Highly sensitive and specific, provides structural information.[13] | Not inherently quantitative without standards, ionization suppression can occur. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[6][14] | 3D structure, conformation, presence of structural isomers.[15] | Can detect impurities at the ~1-5% level. | Low to Medium | Provides unambiguous structural elucidation, non-destructive.[14] | Lower sensitivity compared to MS, complex spectra for larger peptides.[16] |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by quantification.[5] | Net peptide content, amino acid composition and ratio.[11] | Determines net peptide content, typically 60-80% of gross weight.[11] | N/A | Gold standard for determining peptide quantity.[11] | Destructive, does not provide information on sequence-related impurities. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are typical experimental protocols for the key analytical techniques.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common method for determining peptide purity.[5][9] Peptides are separated based on their hydrophobicity.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is typically employed for peptide separations.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[5]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 215-230 nm, where the peptide bond absorbs.[9]
-
Sample Preparation: The synthetic this compound is dissolved in Mobile Phase A at a concentration of 1 mg/mL.[3]
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
Combining HPLC with MS provides both purity information and molecular weight confirmation.[7][11]
-
Instrumentation: An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.[11]
-
LC Conditions: Same as the RP-HPLC protocol described above.
-
MS Conditions:
-
Ionization Mode: Positive ion mode is typically used for peptides.[3]
-
Scan Range: A mass range of 100-2000 m/z is generally sufficient to detect the peptide and potential impurities.[3][12]
-
MS/MS Fragmentation: To confirm the peptide sequence, tandem mass spectrometry (MS/MS) can be performed on the parent ion of this compound.[10][17]
-
-
Data Analysis: The mass of the main peak is compared to the theoretical mass of this compound. The masses of impurity peaks are used to identify their structures, such as deletion sequences or incompletely deprotected peptides.[3]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used to confirm the identity and conformation of the synthetic peptide.[6][14]
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 or 600 MHz).
-
Sample Preparation: The peptide is dissolved in a deuterated solvent, such as DMSO-d6 or D2O, at a concentration of 1-5 mM.[16]
-
Experiments:
-
Data Analysis: The chemical shifts and coupling constants of the observed signals are compared with expected values for the this compound sequence. The presence of unexpected signals can indicate impurities.
Workflow for Purity Assessment
The logical flow for a comprehensive purity assessment of synthetic this compound is depicted below.
Caption: Workflow for the synthesis and purity assessment of this compound.
This workflow illustrates the progression from synthesis to a final, highly pure product, with distinct analytical stages ensuring the quality of the synthetic peptide. Each analytical technique provides a different layer of information, culminating in a comprehensive purity profile.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. almacgroup.com [almacgroup.com]
- 10. waters.com [waters.com]
- 11. Analytical methods and Quality Control for peptide products [biosynth.com]
- 12. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 15. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 16. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Inter-Laboratory Validation of Z-Phe-His-Leu Based ACE Assay
For researchers, scientists, and drug development professionals engaged in the study of hypertension and related cardiovascular diseases, the accurate and reproducible measurement of Angiotensin-Converting Enzyme (ACE) activity is paramount. This guide provides an objective comparison of the performance of the Z-Phe-His-Leu (ZPHL) based ACE assay with alternative methods, supported by experimental data to aid in the selection of the most appropriate assay for specific research needs.
Introduction to ACE and its Measurement
Angiotensin-Converting Enzyme (ACE) is a key metalloenzyme in the Renin-Angiotensin System (RAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] Consequently, the inhibition of ACE is a major therapeutic target for the management of hypertension. A variety of in vitro assays have been developed to measure ACE activity and to screen for potential inhibitors. These assays primarily differ in the substrate used and the method of detecting the enzymatic reaction's product. Common substrates include this compound (ZPHL), Hippuryl-His-Leu (HHL), and furanacryloyl-Phe-Gly-Gly (FAPGG).[1] Detection methodologies range from spectrophotometry and high-performance liquid chromatography (HPLC) to more sensitive fluorometric techniques.[1][2]
The Renin-Angiotensin Signaling Pathway
The following diagram illustrates the central role of ACE in the Renin-Angiotensin System.
Caption: The Renin-Angiotensin System cascade, highlighting the role of ACE.
Comparative Analysis of ACE Assay Performance
The choice of an ACE assay often depends on a balance between sensitivity, precision, throughput, and cost. Below is a summary of quantitative data comparing the this compound based assay with common alternatives.
| Parameter | This compound (ZPHL) Assay | Hip-His-Leu (HHL) with HPLC | Furanacryloyl-Phe-Gly-Gly (FAPGG) Assay | Fluorogenic Substrate Assay |
| Detection Method | Fluorometric | HPLC with UV detection | Spectrophotometric | Fluorometric |
| Intra-Assay Precision (CV%) | ~6.3%[3] | Varies (1-18% with inhibitors)[4] | ~7%[4] | Generally <10% |
| Inter-Assay Precision (CV%) | Not consistently reported in inter-laboratory studies | Varies (1-18% with inhibitors)[4] | Not consistently reported in inter-laboratory studies | Generally <15% |
| Sensitivity | High | High sensitivity and precision[2] | Moderate, suitable for screening[4] | High precision and sensitivity[5] |
| IC50 for Captopril | ~2 nM (enalaprilat)[6] | 4.94 nM[2] | Not consistently reported | Not consistently reported |
| Key Advantages | Good sensitivity | High sensitivity and precision, considered a reference method[2] | Simple, rapid, suitable for high-throughput screening[4] | High sensitivity, continuous monitoring possible[5] |
| Key Disadvantages | Can be affected by sample matrix interference | Time-consuming, requires specialized equipment | Lower sensitivity compared to other methods | Potential for substrate or product instability |
Experimental Protocols
Detailed methodologies for the key ACE assays are provided below to facilitate replication and comparison.
This compound (ZPHL) Fluorometric Assay
This protocol is based on the fluorometric detection of the His-Leu product.[3]
Materials:
-
ACE from rabbit lung
-
This compound (ZPHL) substrate
-
His-Leu standard
-
o-phthaldialdehyde (OPA)
-
Phosphate buffered saline (PBS)
-
NaOH solution
-
96-well microplate (black for fluorescence)
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of ZPHL in PBS.
-
Dilute serum or plasma samples in PBS (e.g., 1:5 dilution).[3]
-
Add 20 µL of diluted sample to the wells of a 96-well microplate.
-
Add 100 µL of the ZPHL substrate solution to each well and incubate at 37°C for 1 hour.[3]
-
Stop the reaction by adding 25 µL of 1.4 N NaOH.[3]
-
Add OPA solution to each well and incubate in the dark to allow for the development of the fluorescent adduct.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 500 nm.[7]
-
Quantify ACE activity by comparing the sample fluorescence to a His-Leu standard curve.
Hip-His-Leu (HHL) with HPLC Analysis
This method is often considered a gold standard due to its high precision.[2]
Materials:
-
ACE from rabbit lung
-
Hip-His-Leu (HHL) substrate
-
Hippuric acid (HA) standard
-
HCl
-
Ethyl acetate
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a solution of HHL in a suitable buffer (e.g., borate buffer).
-
Mix the sample containing ACE with the HHL solution and incubate at 37°C for a defined period (e.g., 30-60 minutes).[2]
-
Stop the reaction by adding 1 M HCl.[2]
-
Extract the hippuric acid (HA) product with ethyl acetate.
-
Evaporate the ethyl acetate and reconstitute the residue in the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate HA from the unreacted substrate on a C18 column using an appropriate mobile phase.
-
Detect and quantify HA by UV absorbance at 228 nm.
-
Calculate ACE activity based on the amount of HA produced, determined from a standard curve.
Furanacryloyl-Phe-Gly-Gly (FAPGG) Spectrophotometric Assay
This is a simpler and more rapid colorimetric method suitable for screening purposes.[4]
Materials:
-
ACE from rabbit lung
-
Furanacryloyl-Phe-Gly-Gly (FAPGG) substrate
-
HEPES or Tris-HCl buffer
-
96-well microplate (clear)
-
Spectrophotometric microplate reader
Procedure:
-
Prepare a solution of FAPGG in the assay buffer.
-
Add the sample containing ACE to the wells of a 96-well microplate.
-
Add the FAPGG solution to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm over time at 37°C.[4]
-
The rate of decrease in absorbance is directly proportional to the ACE activity.
Fluorogenic Substrate Assay (o-aminobenzoylglycyl-p-nitrophenylalanyl-proline)
This assay utilizes an internally quenched fluorescent substrate for continuous monitoring of ACE activity.[5]
Materials:
-
ACE from rabbit lung
-
o-aminobenzoylglycyl-p-nitrophenylalanyl-proline substrate
-
Tris-HCl buffer
-
96-well microplate (black)
-
Fluorometric microplate reader
Procedure:
-
Prepare a solution of the fluorogenic substrate in Tris-HCl buffer.
-
Add the sample containing ACE to the wells of a 96-well microplate.
-
Add the substrate solution to start the reaction.
-
Continuously measure the increase in fluorescence at an excitation wavelength of ~320-340 nm and an emission wavelength of ~400-420 nm.[5]
-
The rate of fluorescence increase is proportional to the ACE activity.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the different ACE assay types.
Caption: Workflow for spectrophotometric and fluorometric ACE assays.
Caption: Workflow for the HPLC-based ACE assay.
Conclusion
The selection of an appropriate ACE assay is critical for obtaining reliable and reproducible data in both basic research and drug development. The this compound based fluorometric assay offers a good balance of sensitivity and ease of use. However, for the highest precision and when validating potential inhibitors, the HPLC-based method using Hip-His-Leu remains a robust, albeit more labor-intensive, option. For high-throughput screening applications, the simplicity of the FAPGG spectrophotometric assay is a significant advantage. The use of internally quenched fluorogenic substrates provides a sensitive and continuous method that is well-suited for kinetic studies.
While this guide provides a comparative overview, it is essential for individual laboratories to perform their own validation studies to ensure the chosen assay meets the specific requirements of their research, taking into account the sample matrix and desired level of precision and sensitivity. The lack of extensive, publicly available inter-laboratory validation data for the this compound assay highlights the need for such studies to further standardize its application across different research settings.
References
- 1. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenotyping Angiotensin-Converting Enzyme in Blood: A Necessary Approach for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Z-Phe-His-Leu
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling the tripeptide Z-Phe-His-Leu. The following procedures are based on established best practices for handling peptide compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against accidental exposure. Adherence to these PPE protocols is mandatory when handling this compound, particularly in its lyophilized powder form, to minimize exposure risks.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to shield against dust particles and potential splashes. Must conform to ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to safety goggles when a significant splash hazard exists.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is advisable for enhanced protection. Gloves must be changed immediately upon contamination.[1][2] |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing from spills.[1][2] |
| Respiratory Protection | N95 Respirator/Dust Mask | Recommended when weighing and handling lyophilized powder to prevent inhalation of fine particles.[1][3] Work should be conducted in a fume hood or biosafety cabinet.[2] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in any laboratory where hazardous materials are handled.[1][4] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Handling Lyophilized Peptide:
-
Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[5]
-
Weigh the lyophilized powder swiftly in a controlled environment, such as a chemical fume hood, to minimize exposure to air and moisture.[2]
-
After weighing, tightly reseal the container. For long-term storage, consider flushing the container with an inert gas like dry nitrogen before sealing.[5]
Reconstitution:
-
Use sterile, high-purity water or a recommended buffer for reconstitution.[4][6]
-
To dissolve the peptide, gently swirl or sonicate the vial. Avoid vigorous shaking.[1][4]
Storage:
-
Lyophilized Peptide: For long-term storage, keep at -20°C or colder in a tightly sealed container, protected from light.[1][4][5][6][7]
-
Peptide in Solution: Storing peptides in solution for extended periods is not recommended.[5] If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][4][5]
Emergency Procedures
In the event of accidental exposure, follow these emergency procedures immediately.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7] |
| Spill | Contain the spill using absorbent materials. Clean the area with an appropriate disinfectant. Dispose of waste in accordance with local regulations.[4] |
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with institutional and local environmental regulations.
-
Contaminated Materials: Used gloves, pipette tips, and other disposable materials should be placed in a designated, sealed waste container.
-
Unused Solutions: Do not pour peptide solutions down the drain.[6] Dispose of unused or expired solutions through approved chemical waste channels.
-
Empty Containers: Rinse empty containers thoroughly before disposal.
Experimental Workflow
The following diagram outlines a typical workflow for handling and using this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 4. realpeptides.co [realpeptides.co]
- 5. peptide.com [peptide.com]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. Z-PHE-LEU-OH price,buy Z-PHE-LEU-OH - chemicalbook [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
